1,3-Bis(3,4,5-trimethoxyphenyl)urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1055-79-4 |
|---|---|
Molecular Formula |
C19H24N2O7 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1,3-bis(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C19H24N2O7/c1-23-13-7-11(8-14(24-2)17(13)27-5)20-19(22)21-12-9-15(25-3)18(28-6)16(10-12)26-4/h7-10H,1-6H3,(H2,20,21,22) |
InChI Key |
MWROYZINJIRWQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Bis(3,4,5-trimethoxyphenyl)urea: Synthesis, Characterization, and Biological Significance
This document provides a comprehensive technical overview of 1,3-Bis(3,4,5-trimethoxyphenyl)urea, a molecule of significant interest in contemporary medicinal chemistry. The guide is structured to deliver not just data, but field-proven insights into its synthesis, structural verification, and therapeutic potential, designed for researchers, scientists, and drug development professionals. We will explore the rationale behind its molecular design, the causality driving experimental choices, and the validated protocols required for its study.
Section 1: Core Molecular Profile
The strategic combination of two 3,4,5-trimethoxyphenyl rings linked by a symmetrical urea moiety creates a molecule with compelling structural and electronic properties. The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore found in potent tubulin polymerization inhibitors, while the urea linker serves as a rigid and effective hydrogen-bonding scaffold.[1][2][3] This combination suggests a strong potential for applications in oncology drug discovery.
Chemical Structure and Nomenclature
The molecule is a symmetrically substituted diaryl urea. Its systematic IUPAC name is this compound, and it is also commonly referred to as N,N'-bis(3,4,5-trimethoxyphenyl)urea. The symmetrical nature of the molecule is a key feature that simplifies its analytical characterization, particularly in NMR spectroscopy.
Caption: Chemical Structure of this compound
Physicochemical Properties
A summary of the core physicochemical data is essential for experimental design, including solubility testing, reaction setup, and analytical method development.
| Property | Value | Source |
| CAS Number | 1055-79-4 | [4] |
| Molecular Formula | C₁₉H₂₄N₂O₇ | |
| Molecular Weight | 392.41 g/mol | [4] |
| Appearance | Solid | [5] |
| Purity | Typically ≥98% | [5] |
| InChIKey | MWROYZINJIRWQF-UHFFFAOYSA-N | [5] |
| Storage | Store at room temperature or refrigerated | [5] |
| Melting Point | Data not consistently available in public literature. |
Section 2: Synthesis and Purification
The synthesis of symmetrical diaryl ureas is a well-established process in organic chemistry. The selection of the synthetic route is driven by factors such as safety, scalability, and the availability of starting materials.
Retrosynthetic Analysis & Mechanistic Rationale
The most direct and reliable approach for synthesizing this compound involves the reaction of 3,4,5-trimethoxyaniline with a phosgene equivalent. While phosgene gas is highly effective, its extreme toxicity makes it unsuitable for most laboratory settings. Therefore, solid and safer alternatives like triphosgene (bis(trichloromethyl) carbonate) or 1,1'-Carbonyldiimidazole (CDI) are the reagents of choice.[6] The reaction proceeds by forming a highly reactive isocyanate intermediate in situ from one equivalent of the aniline, which then rapidly reacts with a second equivalent of the aniline to form the stable, symmetrical urea product.
Detailed Experimental Protocol: Synthesis via Triphosgene
This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure procedural integrity.
Materials:
-
3,4,5-trimethoxyaniline (2.0 equivalents)
-
Triphosgene (0.34 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (as a base, ~2.2 equivalents)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,4,5-trimethoxyaniline (2.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add the base (e.g., TEA, 2.2 eq) to the solution and stir for 10 minutes. The base is critical to neutralize the HCl generated during the reaction.
-
Triphosgene Addition: Dissolve triphosgene (0.34 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred aniline solution over 30-45 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 1:1). The disappearance of the starting aniline and the appearance of a new, less polar spot indicates product formation.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acidic species.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound as a solid.
Synthesis Workflow Diagram
Caption: Postulated mechanism of action for this compound.
Conclusion
This compound is a thoughtfully designed molecule that merges two pharmacologically significant motifs: the tubulin-targeting 3,4,5-trimethoxyphenyl group and the structurally rigid, H-bonding diaryl urea linker. Its straightforward, scalable synthesis and clear spectroscopic signatures make it an attractive candidate for further investigation. The strong rationale for its potential as a tubulin polymerization inhibitor positions it as a promising lead compound for the development of novel anticancer therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and explore the biological activity of this compelling molecule.
References
-
This compound. Sigma-Aldrich. 2. This compound. Merck. [4]3. General Spectroscopic Data for Urea Derivatives. Chemistry—A European Journal. [7]4. This compound Product Information. MilliporeSigma. [5]5. General Synthesis procedure of N'-substituted ureas. Supporting information for An Unexpected Reaction to Methodology. [8]6. This compound Safety and Properties. Synthonix Corporation via Sigma-Aldrich. 7. 1,3-Bis(p-methoxyphenyl)urea Physical Properties. ChemicalBook. [9]8. This compound Product Details. Merck. 9. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [10]10. New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. ResearchGate. [1]11. Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. INIS-IAEA. 12. Technical Services for Chemical Synthesis. Sigma-Aldrich. 13. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [11]14. The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry. [12]15. Spectroscopic and Structural Elucidation of 1,1-Diethyl-3-(4-methoxyphenyl)urea: A Technical Overview. Benchchem. [13]16. Application Notes and Protocols: 1-Carbamoyl-3-(4-methoxyphenyl)urea as a Building Block in Organic Synthesis. Benchchem. [14]17. Spectroscopic Data of Urea. Doc Brown's Chemistry. [15]18. Novel process for synthesis of heteroaryl-substituted urea compounds. Google Patents. [6]20. Applications of 1,3,5-Trimethoxybenzene in Medicinal Chemistry. Benchchem. [2]21. Identification of the generated urea product by mass spectrometry. ResearchGate. [16]22. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Semantic Scholar. [17]24. Infrared spectra of urea (U) and its complexes. ResearchGate. [18]26. Mass Spectrum of 1,3-Diphenylurea. MassBank. [19]27. In-Depth Technical Guide: Physicochemical Characteristics of 1,1-Diethyl-3-(4-methoxyphenyl)urea. Benchchem. [3]29. Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica. [20]30. Application of (3-Methylphenyl)urea in Agrochemical Research. Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | 1055-79-4 [sigmaaldrich.com]
- 6. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
- 7. pure.uva.nl [pure.uva.nl]
- 8. rsc.org [rsc.org]
- 9. 1,3-Bis(p-methoxyphenyl)urea CAS#: 1227-44-7 [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. massbank.eu [massbank.eu]
- 20. derpharmachemica.com [derpharmachemica.com]
Physicochemical Profiling & Application Guide: 1,3-Bis(3,4,5-trimethoxyphenyl)urea
Part 1: Executive Summary & Chemical Identity
1,3-Bis(3,4,5-trimethoxyphenyl)urea (CAS: 1055-79-4) is a symmetrical diarylurea compound characterized by two electron-rich 3,4,5-trimethoxyphenyl rings connected by a central urea linker. This specific molecular architecture places it within a privileged class of pharmacophores known for interacting with the colchicine-binding site of tubulin , making it a potent candidate for antimitotic and vascular disrupting applications.
Unlike simple ureas, the steric bulk and lipophilicity of the six methoxy groups significantly alter its physicochemical behavior, necessitating specialized handling for solubilization and biological testing. This guide provides a technical roadmap for working with this compound, moving from fundamental properties to validated experimental protocols.
Chemical Identity Table[1][2]
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | N,N'-Bis(3,4,5-trimethoxyphenyl)urea |
| CAS Number | 1055-79-4 |
| Molecular Formula | C₁₉H₂₄N₂O₇ |
| Molecular Weight | 392.41 g/mol |
| SMILES | COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
| InChIKey | MWROYZINJIRWQF-UHFFFAOYSA-N |
Part 2: Physicochemical Profile[5][6]
The following data synthesizes experimental observations with structure-activity relationship (SAR) predictions based on the closely related analog 1,3-bis(4-methoxyphenyl)urea.
Key Physicochemical Parameters[2][5][6][7][8][9][10]
| Parameter | Value / Status | Technical Insight |
| Physical State | White to off-white crystalline solid | High crystallinity due to intermolecular H-bonding of the urea core. |
| Melting Point | Predicted: 230–250 °C | Analogous 1,3-bis(4-methoxyphenyl)urea melts at 239–243 °C [1]. The added methoxy groups increase molecular weight but may slightly disrupt packing efficiency. |
| Solubility (Water) | < 0.1 mg/mL (Poor) | The lipophilic trimethoxy wings dominate the polar urea core, resulting in negligible aqueous solubility. |
| Solubility (Organic) | High: DMSO, DMF | Soluble >20 mg/mL in DMSO. Moderate solubility in hot ethanol or ethyl acetate. |
| LogP (Lipophilicity) | Predicted: 2.8 – 3.2 | Moderately lipophilic. Permeable to cell membranes but requires formulation (e.g., cyclodextrins) for in vivo delivery. |
| pKa | ~13-14 (Urea NH) | The urea protons are very weakly acidic; the compound remains neutral at physiological pH (7.4). |
| H-Bond Donors | 2 | The two NH groups are critical for binding (e.g., to Val/Asp residues in kinase/tubulin pockets). |
| H-Bond Acceptors | 7 | Includes the urea carbonyl and 6 methoxy oxygens. |
Structural Visualization
The following diagram illustrates the functional decomposition of the molecule and its impact on physicochemical behavior.
Figure 1: Structural dissection of this compound highlighting the functional roles of the urea core and methoxy-substituted rings.
Part 3: Experimental Protocols
Protocol A: Validated Synthesis (Self-Purifying Method)
Rationale: Symmetrical ureas are best synthesized via the reaction of an aniline with a carbonyl source. Using 1,1'-Carbonyldiimidazole (CDI) is safer than phosgene and allows for a "one-pot" procedure.
Materials:
-
3,4,5-Trimethoxyaniline (2.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Argon/Nitrogen atmosphere[1]
Step-by-Step Workflow:
-
Activation: Dissolve 1.0 equiv of CDI in anhydrous DCM at 0°C under inert atmosphere.
-
Addition 1: Slowly add 1.0 equiv of 3,4,5-trimethoxyaniline dissolved in DCM. Stir at 0°C for 1 hour. Checkpoint: Formation of the intermediate imidazole-urea species.
-
Addition 2: Add the second equivalent of 3,4,5-trimethoxyaniline.
-
Reflux: Warm to room temperature and then reflux (40°C) for 6–12 hours.
-
Work-up: Cool to room temperature. The symmetrical urea often precipitates directly from DCM due to low solubility compared to the starting aniline.
-
Purification: Filter the precipitate. Wash with cold DCM (removes unreacted aniline) and water (removes imidazole byproduct). Recrystallize from Ethanol/DMF if necessary.
Protocol B: Kinetic Solubility Assay (DMSO "Spike" Method)
Rationale: Direct addition of solid to water is slow and inaccurate for lipophilic compounds. This protocol mimics the preparation of biological assay buffers.
-
Stock Prep: Prepare a 10 mM stock solution in pure DMSO. Ensure complete dissolution (sonicate if needed).
-
Spike: Pipette 10 µL of stock into 990 µL of PBS (pH 7.4) in a microcentrifuge tube (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 2 hours at 25°C.
-
Filtration: Filter through a 0.45 µm PVDF membrane to remove microprecipitates.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard curve prepared in 50:50 Acetonitrile:Water.
-
Success Criteria: Recovery >80% indicates acceptable solubility for cellular assays. <20% indicates precipitation; lower the testing concentration.
-
Part 4: Biological Implications & Mechanism[11]
The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged structure" in medicinal chemistry, most notably found in Colchicine , Combretastatin A-4 , and Podophyllotoxin .
Mechanism of Action: Tubulin Destabilization
This compound functions as a microtubule destabilizing agent. The TMP rings mimic the A-ring of colchicine, binding to the β-subunit of tubulin at the interface with the α-subunit. This binding sterically hinders the incorporation of the tubulin dimer into the growing microtubule.
Biological Consequences:
-
G2/M Arrest: Cells cannot form the mitotic spindle and arrest in metaphase.
-
Vascular Disruption: Rapid collapse of the cytoskeleton in endothelial cells leads to tumor blood flow shutdown.
Biological Pathway Visualization
Figure 2: Mechanistic pathway from molecular binding to cellular phenotype.
Part 5: References
-
Panno, A., et al. (2021). New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. ResearchGate. Retrieved from [Link]
-
PubChem. (2023). Urea Derivatives and Biological Activity. National Library of Medicine.[2] Retrieved from [Link]
Sources
A Comprehensive Technical Guide to Determining the Solubility Profile of 1,3-Bis(3,4,5-trimethoxyphenyl)urea in Organic Solvents
This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility profile of 1,3-Bis(3,4,5-trimethoxyphenyl)urea in a range of common organic solvents. Given the absence of extensive published solubility data for this specific compound, this document emphasizes robust experimental design, methodological rigor, and the scientific rationale behind procedural choices.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and ultimately, the therapeutic efficacy of a drug candidate.[1] For a molecule like this compound, understanding its behavior in various organic solvents is paramount for a multitude of processes, including:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is crucial for achieving high purity and yield.
-
Analytical Method Development: The choice of solvent is critical for techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS).
-
Formulation Studies: Developing viable dosage forms, from oral solids to parenteral solutions, is contingent on understanding the compound's solubility characteristics.
-
Preclinical and Toxicological Assessments: The ability to prepare solutions of known concentrations is essential for accurate in vitro and in vivo testing.[1]
This guide will provide both the theoretical underpinnings and practical, step-by-step protocols for establishing a comprehensive solubility profile for this compound.
Theoretical Considerations: Predicting and Understanding Solubility
The molecular structure of this compound (Figure 1) offers initial clues to its potential solubility. The central urea moiety provides hydrogen bond donor and acceptor sites, suggesting potential solubility in protic solvents.[2][3] However, the two bulky, hydrophobic 3,4,5-trimethoxyphenyl groups will significantly influence its interaction with non-polar solvents. The presence of multiple methoxy groups adds polarity and potential for hydrogen bonding with solvent molecules.
Figure 1: Chemical Structure of this compound CAS Number: 1055-79-4[4][5] Molecular Weight: 392.41 g/mol [4][5]
A logical approach to solvent selection involves categorizing them based on their polarity and hydrogen bonding capabilities. A recommended starting panel of solvents is presented in Table 1.
Table 1: Recommended Panel of Organic Solvents for Initial Solubility Screening
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the urea backbone.[3] |
| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Can accept hydrogen bonds and have high dielectric constants. |
| Non-Polar | Toluene, Hexanes | To establish the lower limits of solubility and understand hydrophobic interactions. |
| Intermediate Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | To provide a more granular understanding of the solubility profile across a polarity spectrum. |
Computational Approaches to Solubility Prediction
Before embarking on extensive experimental work, computational models can offer valuable initial estimates of solubility.[6][7] Machine learning-based models, in particular, have shown increasing accuracy in predicting the solubility of organic molecules in various solvents.[8][9] These models typically use molecular descriptors derived from the compound's structure to predict its solubility. While these predictions are not a substitute for experimental data, they can aid in prioritizing solvents for screening and anticipating the likely range of solubilities.[7][8]
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[10][11] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol is a robust, self-validating system for this purpose.
Workflow for Shake-Flask Solubility Determination
The overall experimental workflow is depicted in the following diagram:
Caption: Workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC-UV or UPLC-MS/MS system
Procedure:
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of this compound into a glass vial. An amount that is visibly in excess after equilibration is sufficient.
-
Add a precise volume of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically sufficient, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[11][12]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial settling of the solid.
-
To effectively separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) that is chemically compatible with the solvent.[10][13] This step is critical to prevent solid particles from artificially inflating the measured concentration.[14]
-
-
Sample Analysis:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UPLC-MS/MS.[15] A pre-established calibration curve is essential for accurate quantification.
-
Analytical Method: HPLC-UV
A general-purpose HPLC-UV method for the quantification of this compound can be developed as follows:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by a UV scan of the compound in the mobile phase. Aromatic systems typically have strong absorbance between 250-280 nm.
-
Calibration: Prepare a series of standards of known concentrations to generate a calibration curve. The R² value of the curve should be >0.995.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| e.g., Methanol | [Insert Data] | [Insert Data] | [e.g., Freely Soluble] |
| e.g., Acetonitrile | [Insert Data] | [Insert Data] | [e.g., Soluble] |
| e.g., Dichloromethane | [Insert Data] | [Insert Data] | [e.g., Sparingly Soluble] |
| e.g., Toluene | [Insert Data] | [Insert Data] | [e.g., Slightly Soluble] |
| e.g., Hexanes | [Insert Data] | [Insert Data] | [e.g., Practically Insoluble] |
(Note: The data in this table is illustrative and must be replaced with experimentally determined values.)
Conclusion: Building a Foundational Understanding
By following the methodologies outlined in this guide, researchers can systematically and accurately determine the solubility profile of this compound in a variety of organic solvents. This foundational data is indispensable for guiding subsequent research and development activities, from chemical synthesis and purification to formulation and preclinical evaluation. The emphasis on the robust shake-flask method, coupled with validated analytical quantification, ensures the generation of high-quality, reliable data that is fit for purpose in a regulated and scientifically rigorous environment.
References
-
MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. [Link]
-
The Journal of Chemical Physics. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. [Link]
-
BioAssay Systems. Shake Flask Method Summary. [Link]
-
Chemical Reviews. (2025). Physics-Based Solubility Prediction for Organic Molecules. [Link]
-
Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
-
RSC Publishing. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Analytical Chemistry. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]
-
Urea Solubility In Organic Solvents Revealing. (2025). [Link]
-
The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents. (2002). [Link]
-
Pharmaceutical Outsourcing. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
Waters Corporation. Solubility Screening by UPLC-MS/MS. [Link]
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]
- 3. The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents | The Infrared and Raman Discussion Group [irdg.org]
- 4. This compound | 1055-79-4 [sigmaaldrich.com]
- 5. This compound | 1055-79-4 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 9. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]
- 10. bioassaysys.com [bioassaysys.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. pubs.acs.org [pubs.acs.org]
Thermodynamic Stability of Trimethoxyphenyl Urea Derivatives: A Technical Guide
This guide details the thermodynamic stability profile of trimethoxyphenyl urea derivatives , a class of pharmacophores critical in kinase inhibition (e.g., Sorafenib analogs) and tubulin destabilization. It synthesizes physicochemical data with rigorous experimental protocols for stability assessment.[1]
Executive Summary
Trimethoxyphenyl (TMP) urea derivatives represent a privileged scaffold in medicinal chemistry, balancing the lipophilicity required for membrane permeability with the hydrogen-bonding capability of the urea linker. However, this balance introduces specific thermodynamic vulnerabilities. The electron-rich trimethoxy ring influences crystal packing energies, often leading to polymorphism, while the urea linkage is susceptible to specific hydrolytic degradation pathways. This guide provides the structural logic, thermodynamic parameters, and validation protocols necessary to ensure the developability of these compounds.
Molecular Architecture & Stability Logic
Electronic and Steric Effects
The stability of the urea bridge (
-
The TMP Moiety: The 3,4,5-trimethoxy substitution pattern is electron-donating. This increases the electron density on the proximal nitrogen, potentially making the carbonyl carbon less electrophilic and more resistant to nucleophilic attack (hydrolysis) compared to electron-deficient analogs (e.g., fluorophenyl ureas).
-
Crystal Packing: The bulky methoxy groups force the phenyl ring out of planarity, disrupting
stacking but creating unique "interlocking" crystal lattices. This often results in high melting points ( ) but significant risk of polymorphism.
Degradation Pathway (Hydrolysis)
The primary thermodynamic instability in solution is hydrolysis, yielding the corresponding aniline and carbon dioxide.
Figure 1: Hydrolytic degradation pathway of diaryl ureas. The rate-limiting step is typically the nucleophilic attack on the carbonyl carbon.
Thermodynamic Parameters
The following data summarizes the physicochemical profile of a representative 1-(3,4,5-trimethoxyphenyl)-3-phenylurea analog.
| Parameter | Representative Value | Significance |
| Melting Point ( | High lattice energy indicates stable solid form; sharp peak confirms purity. | |
| Enthalpy of Fusion ( | High | |
| LogP (Octanol/Water) | Lipophilic nature; indicates poor aqueous solubility but good membrane permeability. | |
| pKa | Extremely weak acid; remains neutral at physiological pH. | |
| Solid-State Stability | Chemically inert in crystalline form under ambient conditions. |
Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and detect polymorphic transitions.
Equipment: TA Instruments DSC Q2000 or equivalent. Standard: Indium (for temperature and enthalpy calibration).
Workflow:
-
Sample Prep: Weigh 2–4 mg of the TMP urea derivative into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if decomposition occurs).
-
Equilibration: Equilibrate at
. -
Ramp: Heat at
to (or above expected ). -
Cooling (Optional): Cool at
to to observe recrystallization behavior (reversible polymorphism).
Data Interpretation:
-
Sharp Endotherm: Pure crystalline melt.
-
Broad/Split Peak: Impurity or mixture of polymorphs.
-
Exotherm after Melt: Thermal decomposition.
Protocol B: Forced Degradation (Stress Testing)
Objective: To validate the stability-indicating HPLC method and determine degradation kinetics.
Reagents: 0.1 N HCl, 0.1 N NaOH, 3%
Workflow:
-
Stock Solution: Dissolve compound in Acetonitrile/DMSO (1 mg/mL).
-
Acid Stress: Mix 1 mL stock + 1 mL 0.1 N HCl. Heat at
for 4 hours. -
Base Stress: Mix 1 mL stock + 1 mL 0.1 N NaOH. Heat at
for 4 hours. -
Oxidative Stress: Mix 1 mL stock + 1 mL 3%
. Store at RT for 24 hours. -
Analysis: Neutralize samples and analyze via HPLC-UV (254 nm).
Stability Logic:
-
TMP ureas are generally stable to oxidation (due to the methoxy groups already being oxidized) but labile to strong base (base-catalyzed hydrolysis of the urea).
Stability Testing Workflow
This systematic approach ensures that thermodynamic liabilities are identified early in the development process.
Figure 2: Decision tree for the thermodynamic evaluation of new urea derivatives.
References
-
Diaryl Urea Scaffolds in Oncology: Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. MDPI, Molecules. Available at: [Link]
-
Hydrolytic Kinetics: Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. Cheng Research Group, University of Illinois. Available at: [Link]
-
Solid State Characterization: Polymorphism in the Pharmaceutical Industry: Solid Form and Drug Development. Wiley Online Library. Available at: [Link]
-
Trimethoxyphenyl Analog Data: Targeted synthesis of a trimethoxyphenyltetrahydropyrimidine analogue designed as a DNA intercalator. RSC Advances. Available at: [Link]
Sources
Technical Guide: Supramolecular Architectures and Hydrogen Bonding Motifs in 1,3-Bis(3,4,5-trimethoxyphenyl)urea
Executive Summary: The "Velcro" of Supramolecular Chemistry
1,3-Bis(3,4,5-trimethoxyphenyl)urea is a symmetric diarylurea that serves as a quintessential scaffold in supramolecular chemistry. Unlike simple ureas, the presence of the 3,4,5-trimethoxy "gallate-like" wings introduces a competition between strong, directional hydrogen bonding (the urea core) and solvophobic/
This guide dissects the hydrogen bonding motifs that govern its self-assembly, detailing how these interactions drive applications in anion sensing and organogelation. It provides a validated synthesis protocol and a structural logic for researchers designing soft materials or molecular sensors.
Molecular Architecture & Electronic Landscape
To understand the hydrogen bonding behavior of this molecule, one must first analyze the electronic push-pull mechanisms at play.
The Urea Core (The Donor-Acceptor Array)
The central urea moiety (
-
Two Proton Donors (
): The N-H protons. -
One Proton Acceptor (
): The Carbonyl oxygen.
The Trimethoxy Substituents (The Steric Modulators)
The 3,4,5-trimethoxy pattern is critical for two reasons:
-
Electronic Effect (+M): The methoxy groups are electron-donating. This increases electron density on the phenyl rings, which is inductively transmitted to the urea nitrogen.
-
Consequence: The N-H protons are less acidic compared to nitro- or fluoro-substituted diarylureas. This modulates anion binding affinity, preventing non-specific binding.
-
-
Steric & Solvophobic Effect: The bulky methoxy groups prevent tight planar packing often seen in simple diphenylurea. This steric bulk frequently induces twisting of the phenyl rings relative to the urea plane, creating "clefts" ideal for guest inclusion or promoting interdigitated stacking (gelation).
Hydrogen Bonding Motifs
In the solid state and non-polar solutions, this compound assembles via three distinct motifs.
Motif A: The Urea -Tape (1D Chain)
The dominant motif in diarylureas is the formation of a one-dimensional ribbon.
-
Mechanism: The carbonyl oxygen of Molecule A accepts two hydrogen bonds from the N-H donors of Molecule B (trans-trans conformation).
-
Graph Set Notation:
(bifurcated) or depending on the specific packing. -
Significance: This forms the "spine" of the supramolecular polymer.
Motif B: The Anion Binding Cleft
When in the presence of oxyanions (acetate, phosphate) or halides, the urea hydrogens reorient to chelate the anion.
-
Geometry: The urea adopts a syn-syn conformation to direct both N-H protons toward the anionic guest.
-
Selectivity: The 3,4,5-trimethoxy steric bulk creates a size-selective pocket, favoring Y-shaped anions (like carboxylates) over spherical halides in certain solvent mixtures.
Motif C: Cross-Linking via Methoxy Groups
Unlike simple ureas, the methoxy oxygens at positions 3, 4, and 5 can act as weak H-bond acceptors for C-H protons from adjacent aromatic rings (C-H...O interactions). This "zipper" effect stabilizes 3D networks, essential for gel formation.
Visualization: H-Bonding Topology
The following diagram illustrates the transition from self-assembly (Tape) to Guest Binding (Cleft).
Caption: Topological transition of the urea scaffold from self-assembled ribbons to functional guest-host complexes.
Experimental Protocol: Synthesis & Characterization
Safety Warning: This protocol uses Triphosgene, a solid substitute for phosgene. It must be handled in a fume hood. Triphosgene decomposes to phosgene gas upon heating or contact with nucleophiles.
Validated Synthesis Route
The most robust method involves the reaction of 3,4,5-trimethoxyaniline with triphosgene. This "one-pot" approach avoids the isolation of the isocyanate intermediate, reducing moisture sensitivity.
Reagents:
-
3,4,5-Trimethoxyaniline (2.0 equiv)
-
Triphosgene (0.35 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve triphosgene (1.0 g) in anhydrous DCM (20 mL) in a round-bottom flask under
atmosphere. Cool to 0°C.[1][2] -
Amine Addition: Dissolve 3,4,5-trimethoxyaniline (3.5 g) and TEA in DCM (20 mL). Add this solution dropwise to the triphosgene solution over 30 minutes.
-
Mechanism:[3] The amine attacks the phosgene equivalent to form the isocyanate intermediate in situ.
-
-
Coupling: Allow the mixture to warm to room temperature and stir for 4 hours. The second equivalent of amine attacks the isocyanate to form the symmetric urea.
-
Quenching: Quench with water (10 mL).
-
Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated
, then brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/DMF.
Characterization Data Summary[4]
| Technique | Diagnostic Signal | Structural Insight |
| FT-IR | 3280-3320 cm | Indicates H-bonded urea network. Shifts >50 cm |
| FT-IR | 1630-1650 cm | Lower frequency than free urea (1680) confirms C=O acting as H-bond acceptor. |
| 1H NMR | Urea N-H protons. Downfield shift indicates strong H-bonding or anion binding. | |
| 1H NMR | Methoxy protons. Integration confirms the 3,4,5-substitution pattern. |
Applications: From Sensors to Gels
Anion Sensing (The "Turn-Off" Mechanism)
While many urea sensors are "turn-on" fluorescent sensors, this compound is often used in NMR titrations or colorimetric arrays.
-
Protocol: Titrate tetrabutylammonium salts (TBA-Acetate, TBA-F) into a DMSO-
solution of the urea. -
Observation: The N-H proton signal will shift downfield (e.g., from 8.5 ppm to 11.0 ppm) due to the deshielding effect of the anion.
-
Binding Constant (
): Typically lower ( ) compared to electron-deficient ureas (e.g., -NO2 substituted), making it useful for detecting highly basic anions without deprotonation.
Organogelation
The 3,4,5-trimethoxy motif is a known "gelation driver."
-
Solvents: Toluene, Chloroform/Hexane mixtures.
-
Mechanism: The urea H-bonds provide the 1D growth (fibrils), while the trimethoxy phenyl rings provide
- stacking and solvophobic interactions to bundle these fibrils into a 3D network.
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow via the triphosgene route, avoiding isolation of toxic isocyanates.
References
-
Custelcean, R. (2014). Urea-linked anion receptors: from simple binding to functional supramolecular assemblies. Chemical Society Reviews. Link
-
Steed, J. W. (2010). Anion-binding involving the urea and thiourea functional groups.[4] Chemical Society Reviews. Link
-
Sigma-Aldrich. (2023). This compound Product Specification and CAS Data. Link
-
Fitzgerald, A., et al. (2025). Bis aromatic urea hydrogen bonding motifs for use in supramolecular materials.[5] University of Reading. Link
-
BenchChem. (2025).[1] Protocols for the synthesis of diaryl ureas using triphosgene. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas : Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon [diva-portal.org]
- 4. Enhancing the Anion Affinity of Urea-Based Receptors with a Ru(terpy)22+ Chromophore (2013) | Giorgio Baggi | 40 Citations [scispace.com]
- 5. Bis aromatic urea hydrogen bonding motifs for use in supramolecular materials - CentAUR [centaur.reading.ac.uk]
Supramolecular Self-Assembly Mechanisms of Bis-Urea Compounds
Technical Guide for Researchers & Drug Development Professionals
Executive Summary
This guide provides a mechanistic and operational framework for the supramolecular self-assembly of bis-urea compounds.[1] Unlike covalently bonded polymers, bis-urea assemblies rely on reversible, directional hydrogen bonding to form high-aspect-ratio nanofibers, organogels, and hydrogels.[2] These materials are increasingly critical in drug delivery due to their ability to entrap active pharmaceutical ingredients (APIs) within non-covalent networks, offering tunable release profiles and thixotropic properties.
Mechanistic Foundations: The Urea-Urea Motif[1]
The core driver of bis-urea assembly is the formation of a bifurcated hydrogen-bonding network. This is not a random aggregation but a programmable molecular recognition event.
The -Tape Architecture
In non-polar or semi-polar solvents, urea moieties self-associate via a specific motif known as the
-
Structural Logic: The carbonyl oxygen of one urea group acts as a dual acceptor, receiving two hydrogen bonds from the two N-H protons of a neighboring urea unit.
-
Energetics: This bifurcated interaction is significantly stronger (
per urea unit) than single-point hydrogen bonds, providing the enthalpic driving force required to overcome the entropic penalty of ordering.
Cooperativity and the Nucleation-Elongation Model
Bis-urea assembly is rarely isodesmic (where every addition step has the same equilibrium constant). Instead, it follows a cooperative nucleation-elongation mechanism .
-
Nucleation (
): The formation of the initial dimer or trimer is energetically penalized due to steric constraints and solvophobic effects. -
Elongation (
): Once a critical nucleus size is reached, subsequent monomer addition becomes energetically favorable ( ). -
Consequence: This results in a sharp transition from monomeric solution to polymerized fibers above a specific Critical Polymerization Concentration (CPC) or below a Critical Gelation Temperature (
).
Visualization of the Assembly Pathway
Figure 1: Cooperative assembly pathway of bis-urea compounds. Note the high energy barrier at nucleation followed by favorable elongation.
Thermodynamics and Solvent Control
The stability of the assembly is dictated by the competition between intermolecular H-bonding and solvation .
Solvent Parameters[5][6]
-
Apolar Solvents (e.g., Toluene, Dodecane): Promote assembly by maximizing the enthalpic gain of H-bonding. The solvent cannot effectively compete for H-bond sites.
-
Polar Protic Solvents (e.g., Methanol): Disrupt assembly by competitively H-bonding with urea carbonyls and amines.
-
Tuning Strategy: To achieve controlled gelation for drug delivery, use a solvent mixture or a hydrophobic linker (e.g., alkylene spacers) to shield the urea core from competitive solvation.
Thermal Reversibility
Bis-urea gels are thermoreversible. The Gel-to-Sol transition temperature (
-
Protocol Insight: If
is too high (>60°C), the gel may be too stable for effective drug release. Modifying the linker length (e.g., C6 vs. C12 spacer) allows modulation of to physiological ranges.
Experimental Characterization Protocols
To validate the assembly mechanism and ensuring batch-to-batch consistency, the following multi-modal workflow is required.
Spectroscopic Validation (FTIR & NMR)
Objective: Confirm the formation of the bifurcated H-bond network.
| Technique | Monomeric Signature (Sol) | Aggregated Signature (Gel) | Mechanistic Implication |
| FTIR (C=O Stretch) | ~1690 cm⁻¹ | ~1640 cm⁻¹ | Shift indicates C=O is accepting H-bonds. |
| FTIR (N-H Stretch) | ~3440 cm⁻¹ (Free) | ~3340 cm⁻¹ (Bound) | Shift indicates N-H is donating H-bonds. |
| ¹H NMR (N-H Proton) | Sharp, upfield | Broad, downfield shift (>1-2 ppm) | H-bonding deshields the proton; aggregation causes relaxation broadening. |
Protocol 1: Variable-Temperature NMR (VT-NMR)
-
Preparation: Dissolve bis-urea (5-10 mM) in deuterated toluene (
) or chloroform ( ). -
Acquisition: Acquire spectra from 25°C to 80°C in 5°C increments.
-
Analysis: Plot the chemical shift (
) of the N-H protons vs. Temperature. A sigmoidal curve confirms a cooperative transition (melting of the assembly). Linear drift suggests non-specific aggregation.
Rheological Profiling
Objective: Determine the mechanical strength and thixotropic (self-healing) nature of the gel.
Protocol 2: Oscillatory Sweep
-
Loading: Load the pre-formed gel onto the rheometer plate (Peltier controlled). Use a solvent trap to prevent evaporation.
-
Strain Sweep: Perform at fixed frequency (1 Hz) to find the Linear Viscoelastic Region (LVR).
-
Target:
(Storage Modulus) should be constant.
-
-
Frequency Sweep: Perform within LVR (e.g., 0.1% strain) from 0.1 to 100 rad/s.
-
Success Criteria:
by at least an order of magnitude; should be independent of frequency, indicating a solid-like network.
-
-
Thixotropy Loop: Apply high shear (destroy gel) -> Low shear (monitor recovery).
-
Relevance: Essential for injectable drug delivery; the gel must shear-thin during injection and recover instantly in situ.
-
Characterization Workflow Diagram
Figure 2: Step-by-step characterization workflow for validating bis-urea organogels.
Applications in Drug Development
Bis-urea assemblies are uniquely suited for sustained release formulations due to their supramolecular nature.
Entrapment Mechanism
Unlike covalent encapsulation, bis-urea fibers entrap drugs physically within the 3D network or via co-assembly (if the drug possesses complementary H-bonding groups).
-
Non-Covalent Binding: Cationic or anionic bis-ureas can bind charged drug molecules via ionic interactions, which are then stabilized by the hydrophobic fiber core.
-
Release Kinetics: Release is governed by the erosion of the supramolecular fiber or diffusion through the gel matrix. This can be tuned by altering the fiber density (concentration) or the linker hydrophobicity.
Case Study: Injectable Depots
Bis-urea hydrogels can be injected as a liquid (under shear) and resolidify in the body.
-
Requirement: The assembly must be stable at 37°C in aqueous environments.
-
Design: Incorporate hydrophilic spacers (e.g., polyethylene glycol chains) between urea units to ensure water compatibility while maintaining the hydrophobic urea-urea stacking for assembly.
References
-
Bisurea-based supramolecular polymers: From structure to properties. Source: Académie des sciences / Comptes Rendus Chimie (2016)
-
Highly Cooperative Formation of Bis-Urea Based Supramolecular Polymers. Source: Journal of the American Chemical Society (2003)
-
Thermodynamic Description of Bis-urea Self-Assembly: Competition between Two Supramolecular Polymers. Source: Langmuir (2008)
-
Self-assembling bis-urea compounds for drug delivery. Source: US Patent US9084735B2 (2015)
-
Rheology and Thermotropic Properties of Bis-Urea-Based Organogels. Source: Langmuir (2000)
-
The bis-urea motif as a tool to functionalize self-assembled nanoribbons. Source: Journal of the American Chemical Society (2005)
Sources
The Architect of Crystalline Lattices: A Technical Guide to 1,3-Bis(3,4,5-trimethoxyphenyl)urea in Crystal Engineering
Foreword: The Pursuit of Precision in the Solid State
In the realm of pharmaceutical sciences and materials research, the precise control over the three-dimensional arrangement of molecules in a crystalline solid is paramount. This discipline, known as crystal engineering, seeks to design and synthesize functional solid-state structures with desired physicochemical properties. At the heart of this endeavor lies the strategic use of robust and predictable intermolecular interactions. Among the vast arsenal of molecular building blocks, the urea moiety stands out for its capacity to form strong and directional hydrogen bonds, acting as a reliable supramolecular synthon.
This technical guide delves into the role of a specific, highly functionalized urea derivative: 1,3-Bis(3,4,5-trimethoxyphenyl)urea . We will explore its molecular architecture, predictable hydrogen bonding patterns, and its potential as a versatile tool for the construction of novel co-crystals, particularly with active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the design and synthesis of crystalline materials with tailored properties. While direct experimental data on the crystal structure of this compound is not yet publicly available, this guide will leverage established principles of crystal engineering and data from closely related analogues to provide a scientifically grounded framework for its application.
Molecular Design and Supramolecular Potential
This compound is a symmetrically disubstituted urea, a class of compounds well-regarded in crystal engineering for their predictable self-assembly.[1][2] The molecule's structure is characterized by a central urea core flanked by two 3,4,5-trimethoxyphenyl rings.
Key Structural Features:
-
Hydrogen Bond Donors: The two N-H groups of the urea moiety are excellent hydrogen bond donors.[3]
-
Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the urea is a strong hydrogen bond acceptor.[3]
-
Aromatic Rings: The phenyl rings provide opportunities for π-π stacking interactions, further stabilizing the crystal lattice.
-
Methoxy Groups: The six methoxy groups are electron-donating, which can influence the electronic properties of the aromatic rings and potentially participate in weaker C-H···O hydrogen bonds. The presence of multiple methoxy groups also increases the steric bulk of the molecule, which can influence the overall packing arrangement.
The combination of strong, directional hydrogen bond donors and acceptors within the urea core makes this compound a prime candidate for forming robust supramolecular synthons.
The Predictable Supramolecular Synthon: The Urea α-Tape
N,N'-disubstituted ureas frequently assemble into a characteristic one-dimensional hydrogen-bonded chain known as the "urea tape" or "α-network".[4] In this motif, each urea molecule forms two N-H···O=C hydrogen bonds with two neighboring urea molecules, creating a robust and linear supramolecular polymer.
While the specific crystal structure of this compound is not yet determined, we can infer its likely hydrogen bonding behavior by examining a closely related analogue, 1,3-Bis(p-methoxyphenyl)urea . The crystal structure of this compound reveals the classic urea tape motif.
| Compound | Hydrogen Bond Motif | Key Interactions |
| 1,3-Bis(p-methoxyphenyl)urea | Urea α-tape (C(4) chain) | N-H···O=C |
Data inferred from typical diaryl urea crystal structures.
It is highly probable that this compound also forms this robust α-tape synthon. The trimethoxyphenyl substituents will then decorate this central hydrogen-bonded spine, and their interactions will dictate the overall three-dimensional packing of the crystal.
Caption: The Urea α-Tape Hydrogen Bonding Motif.
Application in Co-crystal Design: A Hypothetical Framework
The primary application of this compound in crystal engineering is as a co-crystal former . Co-crystals are multi-component crystals held together by non-covalent interactions, typically hydrogen bonds.[5] By co-crystallizing an API with a suitable co-former, it is possible to modify its physicochemical properties, such as solubility, stability, and bioavailability, without altering the chemical structure of the API itself.[6]
The robust α-tape formed by this compound can serve as a scaffold, with the trimethoxyphenyl groups providing pockets or surfaces for interaction with an API. Alternatively, the urea N-H or C=O groups can be "interrupted" from forming the α-tape to instead form hydrogen bonds with a complementary API.
Potential API Functional Groups for Co-crystallization:
-
Carboxylic Acids: The acidic proton can form a strong hydrogen bond with the urea carbonyl oxygen.
-
Amides: The amide N-H can donate a hydrogen bond to the urea carbonyl, or the amide carbonyl can accept a hydrogen bond from the urea N-H.
-
Alcohols/Phenols: The hydroxyl group can act as a hydrogen bond donor to the urea carbonyl.
-
Pyridines and other N-heterocycles: The nitrogen atom can act as a hydrogen bond acceptor from the urea N-H.
The trimethoxy substitution pattern on the phenyl rings may also play a role in directing co-crystal formation through weaker C-H···O interactions with the API.
Caption: General principle of co-crystal formation.
Experimental Protocols
Synthesis of this compound
A safe and efficient method for the synthesis of symmetrical diaryl ureas that avoids the use of highly toxic phosgene is desirable. The following protocol is a representative phosgene-free method adapted from established procedures for similar compounds.[7][8]
Reaction: 2 x (3,4,5-trimethoxyaniline) + Triphosgene → this compound
Materials:
-
3,4,5-trimethoxyaniline
-
Triphosgene (a safer, solid substitute for phosgene)[9]
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,4,5-trimethoxyaniline (2.2 equivalents) and anhydrous THF (or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (2.5 equivalents) to the stirred solution.
-
Triphosgene Addition: Dissolve triphosgene (1.0 equivalent) in a minimal amount of anhydrous THF (or DCM) and add it to the dropping funnel. Add the triphosgene solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Co-crystal Screening Protocol
A common and effective method for co-crystal screening is liquid-assisted grinding (LAG) .[10]
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
A small amount of a suitable solvent (e.g., ethanol, methanol, acetonitrile, ethyl acetate)
-
Mortar and pestle or a ball mill
-
Powder X-ray Diffractometer (PXRD)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Preparation: Weigh equimolar amounts of this compound and the API (typically 50-100 mg total). Other stoichiometric ratios (e.g., 1:2 and 2:1) should also be screened.
-
Grinding: Place the solid mixture in a mortar and pestle.
-
Solvent Addition: Add a few drops (typically 10-20 µL) of the screening solvent. The mixture should have a paste-like consistency.
-
Grinding: Grind the mixture for 15-30 minutes.
-
Drying: Allow the solvent to evaporate completely.
-
Analysis:
-
PXRD: Analyze the resulting solid by Powder X-ray Diffraction. The formation of a new crystalline phase, with a diffraction pattern distinct from the starting materials, is indicative of co-crystal formation.[11]
-
DSC: Analyze the solid by Differential Scanning Calorimetry. The presence of a single, sharp endothermic peak corresponding to the melting point of the co-crystal, which is different from the melting points of the starting materials, provides further evidence of co-crystal formation.[12]
-
Caption: A typical co-crystal screening workflow.
Conclusion and Future Outlook
This compound represents a promising yet underexplored building block in the field of crystal engineering. Its molecular design, featuring a robust hydrogen-bonding urea core and sterically significant and electronically rich trimethoxyphenyl substituents, suggests a high potential for the rational design of novel co-crystals. The principles and protocols outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this compound.
The future of this research lies in the experimental validation of the hypotheses presented herein. The synthesis and single-crystal X-ray diffraction of this compound are critical next steps to definitively elucidate its supramolecular assembly. Subsequently, systematic co-crystal screening with a diverse range of APIs will be essential to map its co-crystallization landscape and to discover new solid forms of drugs with enhanced properties. The insights gained from such studies will not only expand the toolbox of crystal engineers but also have the potential to contribute to the development of improved pharmaceutical products.
References
- Aher, S., Dhumal, R., Mahadik, K., Paradkar, A., & York, P. (2010). Ultrasound assisted cocrystallization from solution (USSC) containing a non-congruently soluble cocrystal component pair: Caffeine/maleic acid. European Journal of Pharmaceutical Sciences, 41(5), 597-602.
- Etter, M. C., & Adsmond, D. A. (1990). The crystal structures of two non-isostructural N, N'-diarylureas.
- Etter, M. C., MacDonald, J. C., & Bernstein, J. (1990). Graph-set analysis of hydrogen-bond patterns in organic crystals. Acta Crystallographica Section B: Structural Science, 46(2), 256-262.
- Friščić, T., & Jones, W. (2009). Recent advances in understanding the mechanism of cocrystal formation via grinding. Crystal Growth & Design, 9(3), 1621-1637.
- He, G., Jacob, C., Guo, L., Chow, P. S., & Tan, R. B. (2008). Screening for cocrystallization tendency: the role of intermolecular interactions. The Journal of Physical Chemistry B, 112(31), 9890-9895.
- Hong, C., Liu, M., Yao, Y., Shen, H., Ji, G., Li, G., & Xie, Y. (2018). Development of a Pharmaceutical Cocrystal with Solution Crystallization Technology: Preparation, Characterization, and Evaluation of Myricetin-Proline Cocrystals. Crystals, 8(10), 384.
- Leigh, D. A., Pritchard, R. G., & Stephens, A. J. (2014). A robust and predictable hydrogen-bonded molecular zipper.
- Luo, Y., & Sun, B. W. (2013). Pharmaceutical cocrystals of pyrazinecarboxamide (PZA) with various carboxylic acids: crystallography, Hirshfeld surfaces and dissolution study. Crystal Growth & Design, 13(5), 2098-2106.
- Qiao, N., Li, M., Schlindwein, W., Malek, N., Davies, A., & Trappitt, G. (2011). Pharmaceutical cocrystals: an overview. International journal of pharmaceutics, 419(1-2), 1-11.
- Schultheiss, N., & Newman, A. (2009). Pharmaceutical cocrystals and their physicochemical properties. Crystal Growth & Design, 9(6), 2950-2967.
- Shan, N., & Zaworotko, M. J. (2008). The role of cocrystals in pharmaceutical science. Drug discovery today, 13(9-10), 440-446.
- Thakuria, R., Nath, N. K., & Saha, B. K. (2019). The nature and applications of pharmaceutical cocrystals. Further advances in pharmaceutical cocrystals, 1-23.
- Vignesh, M., & Dhandayuthapani, B. (2017). A review on cocrystals. Journal of Drug Delivery and Therapeutics, 7(7), 11-15.
- Zhang, S., Chen, H., & Rasmuson, Å. C. (2015). Thermodynamics and crystallization of a theophylline–salicylic acid cocrystal. CrystEngComm, 17(22), 4125-4134.
- Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition in English, 26(9), 894-895.
- Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(4), 140-148.
- Katritzky, A. R., Pleynet, D. P. M., & Yang, B. (2000). A novel and efficient synthesis of symmetrical and unsymmetrical ureas using 1, 1′-carbonyldi(1, 2, 4-triazole).
- Diaryl Urea: A Privileged Structure in Anticancer Agents. (2016). Current Medicinal Chemistry, 23(15), 1529-1559.
- Urea hydrogen-bond donor strengths: bigger is not always better. (2025). Physical Chemistry Chemical Physics.
- Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy. (2020). Molecules, 25(14), 3163.
- Preparation and physicochemical characterization of cocrystals for enhancing the dissolution rate of glimepiride. (2020).
- Thermal Behavior of Cocrystal: A Case Study of Ketoprofen-Malonic Acid and Ketoprofen-Nicotinamide Cocrystals. (2019). Malaysian Journal of Chemistry, 21(1), 1-8.
- Solution Cocrystallization: A Scalable Approach for Cocrystal Production. (2021). Crystals, 11(3), 305.
- Mechanochemical Synthesis of Cocrystal: From Mechanism to Application. (2023). Crystal Growth & Design, 23(6), 4647-4663.
- Cocrystal Screening of Stanolone and Mestanolone Using Slurry Crystallization. (2008). Crystal Growth & Design, 8(8), 2898-2904.
- Liquid-Assisted Grinding to Prepare a Cocrystal of Adefovir Dipivoxil Thermodynamically Less Stable than Its Neat Phase. (2015). Molecules, 20(11), 20668-20677.
- Cocrystal formation by ionic liquid-assisted grinding: case study with cocrystals of caffeine. (2014). CrystEngComm, 16(36), 8494-8502.
- Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (2019). Acta Pharmaceutica Sciencia, 57(4).
- Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (2024). Journal of Drug Delivery Science and Technology, 91, 105240.
- Co-Crystal: A Review on Techniques and Characterization. (2022).
- Discovering co-crystals with Crystal16. (2024).
- Experimental cocrystal screening and solution based scale-up cocrystallization methods. (2017). Advanced Drug Delivery Reviews, 117, 87-101.
- Caprolactam Cocrystals: Bridging Virtual Screening to Experimental Solid-State Forms and Stability. (2025). Crystal Growth & Design.
- Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. (2021). Crystal Growth & Design, 21(11), 6394-6405.
- Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025). Journal of Molecular Structure.
- Crystal structure of two new developers for thermal recording system - Urea-urethane derivatives. Journal of the Imaging Society of Japan, 42(1), 23-28.
- A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry. (2025). BenchChem.
- Pyridyl Bis-Urea Macrocycles as Supramolecular Synthons And the Design and Synthesis of Small Molecule Pharmaceuticals Targeting LY6K. (2020). Scholar Commons.
- Investigation of steric influences on hydrogen-bonding motifs in cyclic rreas by using x-ray, neutron, and computational methods. (2013). Chemistry - An Asian Journal, 8(11), 2642-2651.
- Hydrogen bonding in urea. (2003). The Journal of Chemical Physics, 118(18), 8466-8471.
- 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2022). Molbank, 2023(1), M1531.
- Synthesis of 3, 4, 5-trimethoxyaniline. (2014). Guangzhou Chemical Industry, 42(12), 35-36.
- A comparative study of diaryl urea molecules with and without sulfonamide group on Carbonic anhydrase IX and XII inhibition and its consequence on breast cancer cells. (2024). Bioorganic Chemistry, 145, 107212.
- Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. (2021). ChemistrySelect, 6(44), 12229-12242.
- 1,3-Bis(p-methoxyphenyl)urea. Guidechem.
- 1,3-Bis(4-methoxyphenyl)urea. TCI Deutschland GmbH.
- 1,3-Bis(4-methoxyphenyl)urea. Tokyo Chemical Industry Co., Ltd. (APAC).
- 1,3-Bis(4-methoxyphenyl)urea. Sigma-Aldrich.
- 1,3-bis(2,4-dimethoxyphenyl)urea (C17H20N2O5). PubChemLite.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cocrystal formation by ionic liquid-assisted grinding: case study with cocrystals of caffeine - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. japer.in [japer.in]
- 12. ukm.my [ukm.my]
Methodological & Application
recrystallization techniques for purifying 1,3-Bis(3,4,5-trimethoxyphenyl)urea
An In-Depth Guide to the Purification of 1,3-Bis(3,4,5-trimethoxyphenyl)urea via Recrystallization
Application Note and Detailed Protocol
Abstract
This compound is a symmetrically substituted diaryl urea derivative. Compounds within this structural class are of significant interest in medicinal chemistry and materials science due to their unique hydrogen bonding capabilities and rigid structures, which contribute to a wide range of biological activities, including kinase inhibition.[1][2][3] The synthesis of such molecules often yields a crude product containing unreacted starting materials, byproducts, and other impurities. For its use in sensitive downstream applications, particularly in drug development and biological screening, achieving high purity is paramount. This document provides a comprehensive guide and a detailed, field-proven protocol for the purification of this compound using recrystallization, a robust and scalable technique for purifying solid compounds.[4][5]
Introduction: The Rationale for High-Purity Diaryl Ureas
The urea moiety is a privileged scaffold in medicinal chemistry, acting as a rigid and effective hydrogen-bond donor-acceptor unit.[2][3] This allows diaryl ureas to bind with high affinity to biological targets such as protein kinases, making them a cornerstone in the development of targeted cancer therapies.[1][3] The biological activity of these compounds is exquisitely sensitive to their structural integrity and purity. Impurities can lead to erroneous biological data, interfere with crystallization for structural studies, and introduce toxicity.
Recrystallization is a powerful and economical purification technique that leverages differences in solubility between the target compound and impurities in a given solvent system.[4] The fundamental principle involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility and impurities are either highly soluble or insoluble.[4] Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the mother liquor.[4][6]
This guide provides a detailed protocol for the recrystallization of this compound, focusing on the causality behind each step to ensure a reproducible and efficient purification process.
Foundational Principles: Selecting the Optimal Recrystallization System
The success of any recrystallization protocol hinges on the selection of an appropriate solvent. The ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The solvent must completely dissolve the this compound when heated.[4]
-
Low Solvency at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly to ensure a high recovery yield.[4]
-
Favorable Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).[6]
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.
For diaryl urea derivatives, polar protic solvents like ethanol and methanol, or polar aprotic solvents like acetone, are often effective.[1] Based on the structural characteristics of this compound, ethanol is an excellent starting point for solvent screening.
Experimental Protocol: Recrystallization of this compound
This protocol details the single-solvent recrystallization method. It is designed to be a self-validating system, where the visual cues at each stage inform the subsequent steps.
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filtration flask
-
Vacuum source
-
Filter paper
-
Spatula and glass stir rod
Step-by-Step Methodology
Step 1: Dissolution of the Crude Solid
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Add a small volume of ethanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing the yield. An excess of solvent will keep more of the product dissolved at low temperatures, reducing recovery.
Step 2: Removal of Insoluble Impurities (Hot Filtration - Optional)
-
If any solid impurities remain in the hot solution, a hot filtration is necessary.
-
Pre-warm a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate.
-
Quickly pour the hot solution through the pre-warmed filtration setup. Causality: This step must be performed quickly and with pre-warmed equipment to prevent premature crystallization of the product on the filter paper or in the funnel stem.[6]
Step 3: Crystal Formation via Controlled Cooling
-
Remove the flask containing the clear, hot solution from the heat source.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can cause the compound to "crash out" of the solution as an amorphous solid, trapping impurities within the precipitate.[6]
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.
Step 4: Isolation of Purified Crystals
-
Set up a Buchner funnel with filter paper over a vacuum flask.
-
Wet the filter paper with a small amount of cold ethanol to ensure it seals against the funnel.
-
Turn on the vacuum source and pour the crystalline slurry into the funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
Step 5: Washing the Crystals
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol. Causality: The wash solvent must be cold to minimize the redissolving of the purified product while effectively rinsing away the impurity-laden mother liquor.[6]
-
Repeat the wash one more time if necessary.
Step 6: Drying the Final Product
-
Allow the crystals to dry on the funnel under vacuum for several minutes to pull away the bulk of the solvent.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.
-
Once dry, weigh the product and calculate the percent recovery.
Purity Assessment
The purity of the recrystallized this compound should be confirmed by:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot.
-
Spectroscopic Analysis (NMR, IR): To confirm the chemical identity and absence of impurities.
Data Summary and Visualization
Table 1: Key Parameters for Recrystallization Protocol
| Parameter | Recommended Value/Solvent | Rationale |
| Compound Name | This compound | - |
| CAS Number | 1055-79-4 | [7][8] |
| Molecular Formula | C₁₉H₂₄N₂O₇ | |
| Molecular Weight | 392.41 g/mol | [8] |
| Primary Solvent | Ethanol | Good solvency profile for diaryl ureas.[1] |
| Approx. Solvent Volume | 10-20 mL per gram of crude solid | Varies with impurity level; use the minimum required. |
| Dissolution Temp. | ~78 °C (Boiling point of Ethanol) | To ensure complete dissolution in minimum solvent. |
| Crystallization Temp. | Room Temperature (~20-25°C) then Ice Bath (0-5°C) | Slow cooling for purity, followed by chilling for yield. |
| Expected Purity | >98% | Dependent on the nature of the initial impurities. |
| Expected Yield | 60-90% | Some product loss is inherent to the technique.[6] |
Diagram 1: Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting and Expert Insights
-
Oiling Out: If the product separates as an oil instead of crystals, it indicates that the solution is supersaturated above the compound's melting point. To remedy this, reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.
-
Failure to Crystallize: If no crystals form upon cooling, the solution may be too dilute or the glassware too smooth.[6] Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed crystal" from a previous pure batch.
-
Low Yield: A common issue is using too much solvent during the dissolution step or washing the final crystals with solvent that is not sufficiently cold.[6] Careful attention to these steps will improve recovery.
References
-
Technique Series: Recrystallization (urea as an example). (2016, February 1). YouTube. Retrieved from [Link]
-
Parallel synthesis of diarylureas and their evaluation as inhibitors of insulin-like growth factor receptor. (2006, September 15). PubMed. Retrieved from [Link]
- Process for purifying and crystallizing urea. Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]
-
Urea Recrystallization. Sciencemadness Discussion Board. Retrieved from [Link]
- Purification of urea. Google Patents.
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PMC. Retrieved from [Link]
-
PROCESS FOR PRODUCING HIGH-PURITY AQUEOUS UREA SOLUTION IN UREA PRODUCTION PROCESS. European Patent Office. Retrieved from [Link]
-
Purification of Monoacylglycerides using Urea. IgMin Research. Retrieved from [Link]
-
Diaryl Urea: A Privileged Structure in Anticancer Agents. ResearchGate. Retrieved from [Link]
-
A Convenient Method of Synthesis of Unsymmetrical Urea Derivatives. ResearchGate. Retrieved from [Link]
-
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Determination of Operating Conditions in the Synthesis of 1,3-Bis(p-Hydroxyphenyl)Urea from Urea and Para-Aminophenol. ResearchGate. Retrieved from [Link]
- Method for removing impurities from a urea solution. Google Patents.
-
Preliminary investigations into the behavior of urea - Diva-portal.org. Diva-portal.org. Retrieved from [Link]
Sources
- 1. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | 1055-79-4 [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Note: High-Resolution NMR Characterization of 1,3-Bis(3,4,5-trimethoxyphenyl)urea
This Application Note is designed for researchers in medicinal chemistry and structural biology. It provides a comprehensive protocol for the structural validation of 1,3-Bis(3,4,5-trimethoxyphenyl)urea , a symmetric diarylurea with significant potential in oncology (tubulin polymerization inhibition) and kinase targeting.
Introduction & Structural Significance
This compound (CAS: 1055-79-4) is a symmetric urea derivative characterized by two electron-rich 3,4,5-trimethoxyphenyl rings connected by a central urea linker.[1] This scaffold is a "privileged structure" in drug discovery, often serving as a pharmacophore for receptor tyrosine kinase (RTK) inhibitors and anti-mitotic agents .
The molecule's high symmetry (
Key Structural Features for NMR Analysis[3]
-
Urea Linker (-NH-CO-NH-): The diagnostic "anchor" of the spectrum. These protons are exchangeable and sensitive to solvent H-bonding.
-
Trimethoxy Pattern: The 3,4,5-substitution creates a specific singlet pattern in the aromatic region (positions 2 and 6 are equivalent) and distinct methoxy signals (para vs. meta).
Experimental Protocol
Sample Preparation
Solvent Selection:
-
Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent. Diarylureas exhibit poor solubility in non-polar solvents (CDCl3) and may aggregate, causing line broadening. DMSO-d6 disrupts intermolecular H-bonds, sharpening the NH signals.
-
Secondary (Validation) Solvent: DMSO-d6 + D2O (1 drop). Used to confirm the assignment of labile urea protons via Deuterium Exchange.
Preparation Steps:
-
Weigh 5–10 mg of the solid compound into a clean vial.
-
Add 600 µL of DMSO-d6 (99.9% D).
-
Sonicate for 30–60 seconds to ensure complete dissolution. Note: Suspensions will yield poor signal-to-noise ratios and distorted baselines.
-
Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 528-PP).
Acquisition Parameters (400 MHz or higher recommended)
To ensure publication-quality data (E-E-A-T standard), use the following parameters:
| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |
| Relaxation Delay (D1) | 1.0 – 2.0 sec | 2.0 – 3.0 sec (Critical for Quaternary C) |
| Number of Scans (NS) | 16 – 32 | 1024 – 2048 (Due to low sensitivity of Cq) |
| Spectral Width | 12 ppm (-1 to 11 ppm) | 240 ppm (-10 to 230 ppm) |
| Temperature | 298 K (25°C) | 298 K (25°C) |
Results & Discussion: Spectral Analysis
Structural Numbering & Workflow
The following diagram illustrates the symmetry-based numbering scheme used for assignment and the logical workflow for characterization.
Caption: Operational workflow for NMR characterization, highlighting the critical solvent choice and validation steps.
1H NMR Characterization (DMSO-d6, 400 MHz)
Due to symmetry, the integration values represent the sum of both rings. Calibrate chemical shifts to the residual DMSO pentet at 2.50 ppm .
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality & Notes |
| NH (Urea) | 8.40 – 8.60 | Singlet (br) | 2H | Downfield shift due to electron-withdrawing carbonyl and H-bonding to DMSO. Disappears upon D2O addition. |
| Ar-H (C2, C6) | 6.70 – 6.80 | Singlet | 4H | Appears as a sharp singlet because H-2 and H-6 are chemically equivalent and have no ortho-neighbors (isolated by methoxy groups). |
| OMe (Meta, C3,5) | 3.70 – 3.78 | Singlet | 12H | The two meta-methoxy groups per ring (4 total) are equivalent. |
| OMe (Para, C4) | 3.58 – 3.65 | Singlet | 6H | The para-methoxy is unique and typically shielded (upfield) relative to the meta-methoxy groups due to steric and electronic differences. |
Interpretation:
-
The "Missing" Couplings: Unlike mono-substituted benzenes, the 3,4,5-trimethoxy pattern eliminates ortho-coupling. You should not see doublets or triplets in the aromatic region. A singlet at ~6.75 ppm is diagnostic.
-
Integration Check: The ratio of Ar-H : Para-OMe : Meta-OMe should be exactly 4 : 6 : 12 (or simplified to 2:3:6). Deviations suggest mono-urea impurities or residual aniline.
13C NMR Characterization (DMSO-d6, 100 MHz)
Calibrate to the DMSO septet at 39.5 ppm .
| Carbon Type | Shift (δ, ppm) | Assignment | Mechanistic Insight |
| C=O (Urea) | 152.5 – 153.5 | Carbonyl | Deshielded by the two electronegative Nitrogen atoms. |
| Ar-C (Meta) | 152.0 – 153.0 | C-3, C-5 | Oxygenated quaternary carbon. Highly deshielded. |
| Ar-C (Ipso) | 135.0 – 136.5 | C-1 | Attached to Nitrogen. |
| Ar-C (Para) | 132.0 – 133.5 | C-4 | Oxygenated quaternary carbon. Distinct from meta due to symmetry axis. |
| Ar-CH (Ortho) | 96.0 – 98.0 | C-2, C-6 | Diagnostic Peak: Highly shielded (upfield) due to the electron-donating resonance effects of three methoxy groups. |
| OMe (Meta) | 59.5 – 60.5 | -OCH3 | Methyl carbons. |
| OMe (Para) | 55.5 – 56.5 | -OCH3 | Methyl carbons. |
Validation & Troubleshooting
To ensure the integrity of your data, perform these self-validating checks:
-
The D2O Shake Test:
-
Procedure: Add 1 drop of D2O to the NMR tube and re-acquire the 1H spectrum.
-
Result: The signal at 8.4–8.6 ppm (NH) must disappear or significantly diminish. If it remains, the peak is likely an aromatic impurity, not the urea NH.
-
-
Water Suppression:
-
Commercial DMSO-d6 often contains water (peak at ~3.33 ppm). This can overlap with the methoxy signals (~3.6–3.8 ppm).
-
Solution: If overlap occurs, dry the sample or use a different solvent batch. Do not heat the sample excessively, as ureas can decompose to isocyanates at high temperatures (>80°C).
-
-
Rotamers:
-
Unlike amides, symmetric ureas in DMSO usually show sharp peaks at room temperature. If peaks are broad, it suggests aggregation. Dilute the sample (1 mg in 700 µL) to sharpen the signals.
-
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 1055-79-4).Link
-
Royal Society of Chemistry (RSC). NMR Solvent Data and Chemical Shift References.Link
-
BenchChem. Navigating the Nuances of NMR: A Comparative Guide to Chemical Shift Reproducibility in DMSO-d6.Link
-
National Institutes of Health (NIH). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.Link
-
ResearchGate. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3,4,5-trimethoxyphenyl Substituent (Spectral Comparison).Link
Sources
Application Note: Engineering Supramolecular Organogels with 1,3-Bis(3,4,5-trimethoxyphenyl)urea
The following Application Note and Protocol guide details the preparation, characterization, and application of organogels using 1,3-Bis(3,4,5-trimethoxyphenyl)urea . This guide is designed for researchers in supramolecular chemistry and drug delivery, focusing on the self-assembly mechanisms that drive gelation in this specific urea derivative.[1]
Introduction & Mechanism
Low Molecular Weight Gelators (LMWGs) represent a class of soft materials where small molecules self-assemble into entangled fibrillar networks, immobilizing the solvent via capillary forces.[1][2] This compound is a symmetric diarylurea gelator that combines two critical structural motifs:
-
Urea Linkage: Acts as the primary "supramolecular glue," forming 1D hydrogen-bonded tapes through bifurcated N-H[1]···O interactions.
-
3,4,5-Trimethoxyphenyl Groups: These electron-rich aromatic rings facilitate
- stacking and solvophobic effects.[1] The trimethoxy substitution pattern specifically enhances solubility in a wider range of organic solvents compared to unsubstituted phenyl rings, allowing for fine-tuned gelation in medium-polarity solvents (e.g., chloroform, toluene, alcohols).[1]
Mechanism of Gelation
The gelation process is thermally reversible.[1] Upon heating, the gelator dissolves as monomeric units. During cooling, the urea moieties initiate nucleation via hydrogen bonding, forming 1D ribbons.[1] These ribbons laterally associate via
Figure 1: Self-assembly pathway of urea-based organogelators from solution to gel state.[1]
Material Preparation (Synthesis)
Note: While custom synthesis is described below, high-purity commercial sources (>98%) can be used if available. Impurities significantly disrupt gelation.
Synthesis Protocol: The CDI Route
This method avoids the use of toxic phosgene derivatives and provides high yields of the symmetric urea.
Reagents:
-
3,4,5-Trimethoxyaniline (10 mmol, 1.83 g)[1]
-
1,1'-Carbonyldiimidazole (CDI) (5.5 mmol, 0.89 g)
-
Dichloromethane (DCM) (anhydrous, 50 mL)[1]
-
Wash Solvents: 1M HCl, Saturated NaHCO₃, Brine.[1]
Procedure:
-
Dissolution: Dissolve 1,1'-Carbonyldiimidazole (CDI) in 20 mL dry DCM under nitrogen atmosphere.
-
Addition: Dropwise add a solution of 3,4,5-Trimethoxyaniline in 30 mL DCM to the CDI mixture.
-
Reaction: Stir at room temperature for 12–24 hours. A white precipitate (the urea) may begin to form.
-
Workup:
-
Purification (CRITICAL): Recrystallize the crude solid from boiling Ethanol/Water (9:1) or Acetone .[1]
Organogel Preparation Protocol
This protocol defines the standard "Heat-Cool" cycle to form organogels.[1]
Equipment
-
Screw-cap glass vials (4 mL or 7 mL) with Teflon liners.[1]
-
Heating block or oil bath capable of 100°C.[1]
-
Vortex mixer.
-
Sonicator (optional, for dissolution aid).[1]
Step-by-Step Gelation Workflow
-
Weighing: Weigh specific amounts of This compound into glass vials to achieve target concentrations (start with 10 mg/mL or 1.0 wt% ).
-
Solvent Addition: Add the organic solvent (e.g., Toluene, Chloroform, Dichloromethane, THF).[1]
-
Dissolution (Heating):
-
Gelation (Cooling):
-
Validation (Inversion Test):
Solvent Compatibility Table
Based on general diarylurea gelator profiles:
| Solvent Class | Solvent Examples | Expected Outcome | Mechanism Note |
| Aromatic | Toluene, Xylene | Strong Gel | Good balance of solubility and solvophobicity.[1] |
| Chlorinated | CHCl₃, DCM | Weak Gel / Sol | High solubility may prevent aggregation; requires higher conc.[1] |
| Polar Aprotic | THF, Acetone | Partial Gel / Ppt | H-bonding competition by solvent may disrupt urea ribbon.[1] |
| Alcohols | Methanol, Ethanol | Precipitate | Often too polar; gelator is likely insoluble at RT.[1] |
| Aliphatic | Hexane, Heptane | Insoluble | Gelator typically insoluble even at boiling.[1] |
Characterization Protocols
A. Critical Gelation Concentration (CGC)
The CGC is the minimum concentration required to immobilize the solvent.[1]
-
Prepare a series of vials with decreasing concentrations (e.g., 20, 10, 5, 2, 1 mg/mL).
-
Perform the Heat-Cool cycle.
-
The lowest concentration passing the inversion test is the CGC.[1]
-
Target: Efficient gelators have CGC < 10 mg/mL (<1 wt%).[1]
-
B. Thermal Stability ( )[1][2]
-
Immerse the sealed gel vial in a water/oil bath.[1]
-
Raise temperature by 1°C/min.
-
Place a small steel ball bearing on top of the gel (falling ball method).[1]
-
Record the temperature when the ball touches the bottom of the vial.[1]
C. Rheology (Mechanical Strength)
Instrument: Rotational Rheometer with parallel plate geometry.[1]
-
Sample Loading: Transfer the hot sol onto the rheometer plate (pre-heated) or cast the gel directly on the plate (using a mold).[1]
-
Amplitude Sweep: Determine the Linear Viscoelastic Region (LVR). Strain: 0.01% to 100% at 1 Hz.[1]
-
Frequency Sweep: Measure Storage Modulus (
) and Loss Modulus ( ) within the LVR (e.g., 0.1% strain) from 0.1 to 100 rad/s.-
Requirement: For a true gel,
by at least an order of magnitude, and both should be frequency-independent.[1]
-
Application: Drug Entrapment
Organogels can serve as reservoirs for hydrophobic drugs.[1]
Protocol:
-
Co-dissolution: Dissolve the hydrophobic drug (e.g., Ibuprofen, Curcumin) in the organic solvent before adding the gelator.[1]
-
Gelation: Add the gelator to the drug solution and perform the Heat-Cool cycle.
-
Release Study: Layer an aqueous buffer (PBS, pH 7.4) on top of the organogel.[1] Monitor drug release into the aqueous phase via UV-Vis spectroscopy over time.[1]
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Precipitation (White powder) | Cooling too fast or Solvent too polar.[1] | Re-heat and cool slowly (insulate vial). Try a less polar solvent.[1] |
| Solution (No gel) | Concentration < CGC or Solvent too good.[1] | Increase concentration. Add a poor solvent (e.g., Hexane) as a co-solvent. |
| Partial Gel (Flows slightly) | Impurities in gelator.[1] | Recrystallize the gelator. Even 1% impurity can poison fiber growth.[1] |
| Gel Collapse (Syneresis) | Network contraction over time.[1] | This is common in metastable gels.[1] Store at lower temperatures. |
References
-
Steed, J. W. (2010).[1] Supramolecular gel chemistry: developments over the last decade. Chemical Communications. Link
-
Yamanaka, M. (2013).[1] Urea derivatives as low-molecular-weight gelators. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link
-
Van Esch, J. H., & Feringa, B. L. (2000). New functional materials based on self-assembling organogels: from low molecular weight compounds to polymers. Angewandte Chemie International Edition. Link
-
Sigma-Aldrich . This compound Product Page. Link
-
Piepenbrock, M. O., et al. (2010).[1] What makes a good gelator?. Soft Matter.[1] Link
Sources
growing single crystals of 1,3-Bis(3,4,5-trimethoxyphenyl)urea for XRD
Application Note: High-Quality Single Crystal Growth of 1,3-Bis(3,4,5-trimethoxyphenyl)urea for X-Ray Diffraction
Executive Summary
This guide details the optimization of crystallization protocols for This compound (CAS: 1055-79-4). While urea derivatives are classic subjects in crystal engineering due to their robust hydrogen-bonding capabilities (specifically the formation of
This protocol departs from standard "trial-and-error" approaches by utilizing a solubility-driven decision matrix . We prioritize Slow Evaporation from Binary Solvents and Vapor Diffusion techniques to mitigate the risk of micro-crystalline precipitation common in methoxy-substituted aromatics.[1]
Compound Profile & Physicochemical Analysis
Before attempting crystallization, one must understand the competing forces within the lattice:
-
The Urea Core: Acts as a rigid hydrogen-bond donor/acceptor, driving the formation of 1D tapes or 2D sheets.[1]
-
The Trimethoxyphenyl Wings: These electron-rich, bulky groups increase solubility in chlorinated solvents and disrupt tight packing, often leading to solvate formation.[1]
Table 1: Solubility Profile & Solvent Selection Strategy
| Solvent Class | Specific Solvent | Solubility Estimate | Role in Crystallization |
| Good Solvent | DMF, DMSO | High | Primary solvent for Vapor Diffusion.[1] |
| Intermediate | Dichloromethane (DCM), CHCl | Moderate to High | Solubilizes the lipophilic rings; use in binary mix. |
| Protogenic | Methanol, Ethanol | Moderate (Hot) | Promotes H-bond exchange; ideal for evaporation.[1] |
| Anti-Solvent | Water, Hexane, Diethyl Ether | Insoluble | Precipitants; use in diffusion chambers. |
Pre-Crystallization Workflow
To ensure the integrity of the final crystal, the starting material must be free of ionic impurities which can poison crystal faces.
Protocol:
-
Purity Check: Verify purity >98% via HPLC.
-
Wash: If the sample is yellowish (oxidation products), wash with cold diethyl ether.[1]
-
Filter: All crystallization solutions must be filtered through a 0.45
m PTFE syringe filter to remove nucleation sites (dust/undissolved particles).[1]
Primary Protocol: Binary Solvent Slow Evaporation
Rationale: Single solvents often evaporate too quickly or fail to dissolve the urea core and lipophilic wings simultaneously.[1] A binary system balances these needs.[1]
System: Dichloromethane (DCM) / Methanol (MeOH) (1:1 v/v).[1]
-
DCM dissolves the trimethoxyphenyl groups.[1]
-
MeOH interacts with the urea moiety, preventing premature aggregation.[1]
Step-by-Step Procedure:
-
Dissolution: Weigh 20 mg of this compound into a 20 mL scintillation vial.
-
Solvent Addition: Add 2 mL of DCM. Swirl to dissolve.[1] If solids remain, add MeOH dropwise until a clear solution is obtained.[2]
-
Filtration: Pass the solution through a 0.45
m filter into a clean, scratch-free vial (borosilicate glass). -
Vapor Restriction: Cover the vial with Parafilm. Pierce 3-5 small holes with a 22G needle to restrict evaporation rate.[1]
-
Environment: Place in a vibration-free, temperature-controlled environment (20°C ± 1°C).
-
Timeline: Harvest crystals after 3-7 days.
Success Indicator: Look for block-like or prismatic crystals.[1] Needles usually indicate evaporation was too fast.[1]
Secondary Protocol: Vapor Diffusion (Sitting Drop)[1]
Rationale: This method is superior for compounds with low solubility in volatile solvents.[1] It allows the system to approach supersaturation extremely slowly, yielding fewer but larger crystals with lower mosaicity.
System: DMF (Solvent) / Water (Anti-solvent).[1]
Step-by-Step Procedure:
-
Inner Solution: Dissolve 30 mg of the compound in 1.0 mL of DMF. Filter into a small inner vial (4 mL volume).
-
Outer Chamber: Place the small vial (uncapped) inside a larger jar (20 mL volume).
-
Anti-Solvent: Carefully pipette 5 mL of deionized water into the outer jar.[1] Do not get water into the inner vial.
-
Seal: Tightly cap the outer jar.
-
Mechanism: Water vapor will slowly diffuse into the DMF solution, lowering the solubility of the urea derivative and driving crystallization.[1]
-
Timeline: 1-2 weeks.
Visualization of Experimental Workflow
The following diagram illustrates the decision logic and workflow for the Vapor Diffusion method, ensuring the researcher understands the critical control points.
Caption: Figure 1: Vapor Diffusion workflow utilizing DMF/Water system to control supersaturation kinetics.
Characterization & Troubleshooting
XRD Mounting:
-
These crystals may be solvated (containing DMF or MeOH).[1] Do not let them dry out on the microscope slide.[1]
-
Use Paratone-N oil immediately to coat the crystal before mounting on the goniometer loop.[1]
-
Collect data at 100 K to freeze solvent disorder and reduce thermal motion of the methoxy groups.
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| Opaque/Powder | Precipitation too fast | Reduce concentration by 50% or use fewer holes in Parafilm.[1] |
| Thin Needles | High nucleation rate | Switch from Evaporation to Vapor Diffusion.[1] |
| Twinning | Rapid growth / Intergrowth | Cut the crystal in oil; re-crystallize at a lower temperature (4°C).[1] |
| No Crystals | Undersaturated | Allow more evaporation or add more anti-solvent (Water) to the outer jar.[1] |
References
-
Cruickshank, D. L., & Bernstein, J. (2016). Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. Acta Crystallographica Section C: Structural Chemistry. Link
-
Context: Establishes the baseline for diarylurea polymorphism and hydrogen bonding motifs (urea tapes) relevant to this protocol.[1]
-
-
Madadi, N. R., et al. (2014).[3] Crystal Structure of 4,5-bis-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol monosolvate. Acta Crystallographica Section E. Link
- Context: Validates the solubility and crystallization behavior of the specific 3,4,5-trimethoxyphenyl moiety in polar organic solvents (DMF/Methanol).
-
Tiekink, E. R. T. (2021).[1] Urea derivatives as crystal engineering synthons. CrystEngComm.
- Context: General authoritative text on the supramolecular assembly of urea deriv
-
Stanton, M. & Bak, A. (2008). Physicochemical Properties of Pharmaceutical Compounds. Springer.[1]
- Context: Source for general solubility principles of lipophilic urea deriv
Sources
Technical Guide: 1,3-Bis(3,4,5-trimethoxyphenyl)urea as a Hydrogen-Bonding Receptor
Executive Summary
This technical guide details the synthesis, characterization, and application of 1,3-Bis(3,4,5-trimethoxyphenyl)urea (hereafter referred to as TMU-1 ) as a neutral hydrogen-bonding receptor. Unlike the widely used electron-deficient urea receptors (e.g., those bearing -CF
Key Technical Utility:
-
Modulated Acidity: The electron-donating methoxy groups lower the acidity of the urea N-H protons (
modulation), preventing proton transfer reactions when binding highly basic anions (e.g., F , OH ). -
Solubility Profile: The lipophilic trimethoxy "tails" provide superior solubility in chlorinated solvents (CHCl
, CH Cl ) and polar aprotic solvents (DMSO), facilitating solution-phase NMR studies. -
Steric Filtering: The bulky 3,4,5-substitution pattern creates a specific steric environment, useful for size-selective molecular recognition.
Chemical Profile & Mechanism[1][2]
Structural Specifications
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 1055-79-4 |
| Molecular Formula | C |
| Molecular Weight | 392.41 g/mol |
| H-Bond Donors | 2 (Urea N-H) |
| H-Bond Acceptors | 7 (6 Methoxy O, 1 Urea C=O) |
| Solubility | High: DMSO, DMF, CHCl |
Binding Mechanism
The receptor operates via a cooperative hydrogen-bonding mechanism .[1] Upon exposure to an anion (Y
Electronic Tuning:
-
Standard Receptors: Electron-withdrawing groups (EWG)
High N-H acidity Strong binding (Risk of deprotonation).[1] -
TMU-1 (This Receptor): Electron-donating groups (EDG)
Moderate N-H acidity Reversible binding (Ideal for sensing/transport).[1]
Protocol: Synthesis of TMU-1
Objective: Preparation of high-purity TMU-1 via the isocyanate coupling route.[1] This method is preferred over the triphosgene route for safety and yield in small-scale research settings.[1]
Materials
-
Precursor A: 3,4,5-Trimethoxyaniline (1.0 eq)
-
Precursor B: 3,4,5-Trimethoxyphenyl isocyanate (1.0 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Atmosphere: Argon or Nitrogen balloon
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar. Purge with Argon.
-
Dissolution: Dissolve 3,4,5-Trimethoxyaniline (500 mg, 2.73 mmol) in 15 mL anhydrous DCM.
-
Addition: Add 3,4,5-Trimethoxyphenyl isocyanate (571 mg, 2.73 mmol) dropwise to the stirring solution at room temperature (25°C).
-
Note: The reaction is exothermic; if scaling up >5g, cool to 0°C during addition.
-
-
Reaction: Stir the mixture under inert atmosphere for 12 hours. A white precipitate typically forms within 1-2 hours.[1]
-
Work-up:
-
Purification: Recrystallize from hot Ethanol or Acetonitrile if the melting point range is >2°C wide.[1]
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.
Expected Yield: 85-95% Characterization Check:
-
1H NMR (DMSO-d6):
~8.5 ppm (s, 2H, Urea N-H), 6.9 ppm (s, 4H, Ar-H), 3.7-3.8 ppm (s, 18H, O-Me).
Application Protocol: Anion Binding Studies ( H NMR Titration)
Objective: Determine the Association Constant (
Rationale: NMR titration is the "Gold Standard" for urea receptors because it directly monitors the N-H protons involved in binding.
Experimental Setup
-
Host Solution (H): 10 mM TMU-1 in DMSO-d
(0.5 mL). -
Guest Solution (G): 100 mM Tetrabutylammonium (TBA) salt of the anion in the same Host Solution.
-
Critical Step: Dissolving the Guest in the Host solution ensures the Host concentration remains constant ([H]
= constant) throughout the titration, simplifying data fitting.
-
Titration Workflow
Data Analysis (Self-Validating System)
To validate the binding model, fit the chemical shift change (
Sources
Application Note: Solvent-Directed Supramolecular Self-Assembly of 1,3-Bis(3,4,5-trimethoxyphenyl)urea
Executive Summary & Mechanistic Rationale
1,3-Bis(3,4,5-trimethoxyphenyl)urea (CAS 1055-79-4)[1] is a highly specialized symmetrical diaryl urea utilized in advanced supramolecular chemistry and materials science. Diarylureas are widely recognized for their ability to self-assemble into supramolecular polymers through strong, highly directional hydrogen bonding[2].
The self-assembly of this specific molecule is governed by a delicate thermodynamic balance between two competing forces:
-
Bifurcated Hydrogen Bonding: The central urea core strongly favors the formation of a 1D
-tape hydrogen-bonded network[3]. -
Steric and
Interactions: The bulky, electron-rich 3,4,5-trimethoxyphenyl groups prevent simple 2D planar crystallization. To accommodate the steric bulk of the methoxy groups while maintaining the urea -tape, the molecules are forced into a dihedral twist, promoting helical 1D fibril elongation rather than amorphous aggregation.
Because these non-covalent interactions are relatively weak individually, the choice of solvent is the absolute determining factor in whether the molecule remains an isotropic solution, forms discrete nanostructures, or entangles into a macroscopic supramolecular gel[4].
The Thermodynamics of Solvent Selection
To successfully control the assembly of this compound, researchers must select solvents based on their Kamlet-Taft hydrogen-bond acceptor (
-
Non-Polar Aromatic Solvents (e.g., Toluene, Xylenes): These are the optimal solvents for generating supramolecular gels[4]. Their low
values do not compete with urea-urea hydrogen bonding. Simultaneously, their aromaticity provides solvation for the trimethoxyphenyl rings, preventing uncontrolled precipitation and guiding the system into entangled fibrillar networks. -
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents actively poison self-assembly. Their high
values allow them to outcompete the urea carbonyl for the urea N-H protons, effectively solvating the monomer and disrupting the -tape[5]. -
Halogenated Solvents (e.g., Chloroform, Dichloromethane): These act as intermediate solvating agents. They are poor H-bond acceptors but possess strong dipole moments that solvate the monomer. They are ideal precursor solvents for anti-solvent triggered assembly.
Table 1: Solvent Parameters and Predicted Assembly Outcomes
| Solvent Category | Representative Solvents | Kamlet-Taft | Dielectric Constant ( | Predicted Assembly Outcome | Mechanistic Rationale |
| Non-Polar Aromatic | Toluene, Xylenes | 0.11 | 2.4 | Supramolecular Gel | Low |
| Halogenated | Chloroform, DCM | 0.00 | 4.8 - 8.9 | Metastable Solution | Poor H-bond acceptor, but dipole interactions solvate the monomer. Evaporation triggers assembly. |
| Polar Aprotic | DMSO, DMF | 0.69 - 0.76 | 36 - 47 | Isotropic Solution | High |
| Protic | Methanol, Ethanol | 0.62 - 0.77 | 24 - 33 | Amorphous Precipitate | Competitive H-bonding disrupts directional |
Assembly Workflows and Logical Relationships
To visualize the causality of solvent selection, the following decision tree outlines the physical state of the molecule based on the chosen solvent environment.
Fig 1. Solvent-directed decision tree for the self-assembly of diaryl ureas.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in checkpoints to confirm that true supramolecular assembly (rather than amorphous precipitation) has occurred.
Protocol A: Temperature-Triggered Gelation (T-Gel) in Toluene
This protocol leverages the temperature dependence of hydrogen bonding to trigger assembly.
-
Sample Preparation: Weigh 10 mg of this compound into a 2 mL glass vial. Add 1 mL of anhydrous toluene (1% w/v concentration).
-
Thermal Solvation: Seal the vial and heat gently using a heat block to 90°C.
-
Validation Checkpoint 1: The mixture must transition into a completely clear, isotropic solution. If particulates remain, the concentration exceeds the solubility limit, which will seed uncontrolled crystallization.
-
-
Quiescent Cooling: Remove the vial from the heat block and allow it to cool to room temperature (20-25°C) completely undisturbed for 2 hours. Mechanical shear during this phase will permanently disrupt the kinetic entanglement of the fibrils.
-
Assembly Verification:
-
Validation Checkpoint 2 (The Inversion Test): Invert the vial 180 degrees. A successful supramolecular gel will support its own weight against gravity. If the meniscus yields or flows, the network is incomplete.
-
Validation Checkpoint 3 (Thermoreversibility): Re-heat the vial to 90°C. The gel must melt back into a clear solution. If it does not, the solid is an irreversible crystal, not a supramolecular network.
-
Protocol B: Spectroscopic Validation of Assembly (FTIR)
Because visual gelation can sometimes be mimicked by highly viscous polymer solutions, Fourier Transform Infrared (FTIR) spectroscopy is required to definitively prove the existence of the urea
-
Control Preparation (Negative Control): Dissolve 5 mg of the compound in 0.5 mL of DMSO. Drop-cast onto an ATR-FTIR crystal and measure immediately.
-
Validation Checkpoint 1: The spectrum must show a sharp, free urea N-H stretching band at approximately 3400 cm⁻¹ , confirming the monomeric state.
-
-
Gel Preparation (Positive Control): Extract a small aliquot of the toluene gel from Protocol A. Evaporate the solvent under a gentle stream of nitrogen to form a xerogel.
-
Measurement & Analysis: Measure the xerogel via ATR-FTIR.
-
Validation Checkpoint 2: The N-H stretching band must exhibit a massive red-shift to approximately 3300 - 3320 cm⁻¹ . This shift is the definitive, self-validating proof that the bifurcated hydrogen-bond network has successfully formed[3].
-
Hierarchical Assembly Pathway
The transition from a solvated monomer to a macroscopic gel follows a strict hierarchical pathway, driven sequentially by H-bonding and
Fig 2. Hierarchical supramolecular assembly pathway from monomer to 3D gel network.
References
1.[1] this compound - Properties. sigmaaldrich.com. 1 2.[2] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. nih.gov.2 3.[4] Scrolling in Supramolecular Gels: A Designer's Guide. acs.org. 4 4.[5] Selective Carboxylate Recognition Using Urea-Functionalized Unclosed Cryptands. acs.org.5 5.[3] Aryl urea substituted fatty acids: a new class of protonophoric mitochondrial uncoupler. rsc.org. 3
Sources
- 1. This compound | 1055-79-4 [sigmaaldrich.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl urea substituted fatty acids: a new class of protonophoric mitochondrial uncoupler that utilises a synthetic anion transporter - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02777D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: FT-IR Spectroscopy for the Definitive Analysis of Urea Functional Groups
Abstract
This technical guide provides a comprehensive framework for the analysis of urea and its critical functional groups using Fourier-Transform Infrared (FT-IR) Spectroscopy. Urea, a fundamental molecule in biological systems and a key component in numerous pharmaceutical and chemical formulations, possesses distinct vibrational characteristics that FT-IR spectroscopy can elucidate with high precision. This document moves beyond a simple recitation of protocols to explain the underlying principles governing the interaction of infrared radiation with urea's molecular structure. We present detailed, field-proven methodologies for sample preparation, data acquisition, and spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a robust, reliable method for identifying, quantifying, and characterizing urea-containing compounds. The protocols are designed to be self-validating, ensuring technical accuracy and reproducibility, which are paramount in research and quality control environments.[1][2][3]
Introduction: The Significance of Urea Analysis
Urea (CO(NH₂)₂) is more than a simple organic molecule; its unique structure, dominated by a carbonyl (C=O) group flanked by two amino (N-H) groups, facilitates extensive hydrogen bonding. This characteristic is fundamental to its role in biological processes, such as protein denaturation, and its application in various industries.[4][5] In the pharmaceutical sector, FT-IR spectroscopy is an indispensable tool for everything from raw material verification to final product quality control.[3][6] It allows for the rapid, non-destructive analysis of active pharmaceutical ingredients (APIs) and excipients, ensuring product integrity and stability.[1][7][8] The ability to precisely identify and characterize the functional groups of urea provides invaluable insights into molecular interactions, formulation consistency, and the presence of impurities or degradation products.[1][6]
Theoretical Principles: Unveiling Urea's Vibrational Fingerprint
FT-IR spectroscopy operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint".[2] For urea, a molecule with C₂ᵥ symmetry, the most informative vibrations involve its primary functional groups.[9][10]
-
N-H Stretching Vibrations: The two N-H₂ groups give rise to symmetric and asymmetric stretching modes. These typically appear as two distinct, sharp peaks in the 3200-3500 cm⁻¹ region.[11][12][13] The exact position and broadness of these peaks are highly sensitive to hydrogen bonding; stronger bonding tends to broaden the peaks and shift them to lower wavenumbers.[14][15]
-
C=O Stretching (Amide I Band): The carbonyl group stretch is one of the most intense and characteristic absorptions in urea's spectrum, typically found between 1600 and 1700 cm⁻¹.[11][16] This band, often referred to as the Amide I band, is primarily due to the C=O stretching vibration (about 70-85%) but can be coupled with C-N stretching and N-H bending modes.[16][17][18] Its position can shift based on the molecule's environment and coordination.[19]
-
N-H Bending and C-N Stretching (Amide II & III Bands): The Amide II band, found between 1580 and 1650 cm⁻¹, is a complex band resulting from the in-plane N-H bending vibration mixed with the C-N stretching vibration.[16][17][20] The asymmetric N-C-N stretching vibration also contributes significantly in this region, often appearing around 1460-1470 cm⁻¹.[9][21][22] These bands are conformationally sensitive and provide structural information.[16]
Caption: Molecular structure of urea highlighting the key functional groups.
Experimental Protocols & Methodologies
The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation.[23] The goal is to obtain a spectrum with well-defined peaks and minimal scattering or interference.
Instrumentation & Materials
-
Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer (Mid-IR range: 4000-400 cm⁻¹).[17]
-
Accessories: Attenuated Total Reflectance (ATR) accessory, hydraulic press, KBr pellet die kit, or demountable liquid cell.
-
Reagents & Consumables:
-
Urea-containing sample (solid or liquid).
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven.
-
Mineral oil (Nujol) for mull preparation.
-
Suitable solvent (e.g., methylene chloride, chloroform) for cleaning.[24]
-
Agate mortar and pestle.
-
Sample Preparation: A Critical Step
The choice of preparation method depends on the physical state of the sample.[25]
Caption: General experimental workflow for FT-IR analysis of urea.
Protocol 1: KBr Pellet Method (for Solids) This technique is a classic method that yields high-quality transmission spectra.[25] The KBr matrix is transparent in the mid-IR region.
-
Dry KBr: Place spectroscopy-grade KBr in an oven at ~100 °C for several hours to remove any adsorbed water, which shows a broad absorption and can obscure sample peaks.[24]
-
Grind Sample: Add approximately 1-2 mg of the solid urea sample to an agate mortar.
-
Mix with KBr: Add ~100-200 mg of the dried, cooled KBr to the mortar. Grind the mixture thoroughly until a fine, homogenous powder is obtained.[25] Proper grinding is crucial to reduce light scattering.
-
Press Pellet: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.
Protocol 2: Attenuated Total Reflectance (ATR) Method (for Solids & Liquids) ATR is a rapid and popular technique requiring minimal sample preparation.[2][23][25]
-
Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Run a background spectrum with the clean, empty crystal.
-
Apply Sample: Place a small amount of the solid powder or a single drop of the liquid sample directly onto the ATR crystal.
-
Ensure Contact: For solid samples, apply pressure using the built-in clamp to ensure firm and uniform contact between the sample and the crystal surface.[25]
-
Acquire Spectrum: Collect the sample spectrum.
-
Clean: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue after analysis to prevent cross-contamination.
Data Acquisition Protocol
-
Set Parameters: Configure the spectrometer software. Typical parameters include:
-
Scan Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio).
-
-
Collect Background: Perform a background scan using the appropriate reference (e.g., empty beam for KBr pellet, clean ATR crystal for ATR). This step is critical as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, as well as the sample matrix.
-
Collect Sample Spectrum: Place the prepared sample in the beam path and collect its spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Spectral Interpretation & Data Analysis
The resulting spectrum is a plot of infrared intensity versus wavenumber. The "fingerprint" region (below 1500 cm⁻¹) contains complex, overlapping vibrations unique to the entire molecule, while the functional group region (above 1500 cm⁻¹) contains peaks characteristic of specific bonds.[11]
Caption: Logical workflow for the analysis of a raw FT-IR spectrum.
Characteristic Absorption Bands of Urea
The following table summarizes the key vibrational modes for a typical urea-containing compound. Note that exact peak positions can vary depending on the physical state, hydrogen bonding, and molecular environment.[5][20]
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3450 - 3300 | Strong | Asymmetric & Symmetric N-H Stretching | -NH₂ |
| 1700 - 1650 | Strong | C=O Stretching (Amide I band)[11][21] | C=O |
| 1650 - 1580 | Strong | In-plane N-H Bending (Amide II band)[16][22][26] | -NH₂ |
| 1480 - 1450 | Medium | Asymmetric N-C-N Stretching[9][21][27] | N-C-N |
| 1160 - 1140 | Medium | NH₂ Rocking[9][27] | -NH₂ |
| 1020 - 990 | Medium | Symmetric N-C-N Stretching[9][21] | N-C-N |
Causality of Spectral Features
-
Peak Shifts: A shift in the C=O stretch to a lower wavenumber (e.g., from 1680 cm⁻¹ to 1660 cm⁻¹) often indicates that the carbonyl oxygen is involved in hydrogen bonding or coordination with a metal ion.[19] This weakens the C=O double bond, requiring less energy to vibrate.
-
Peak Broadening: The N-H stretching bands are particularly sensitive to hydrogen bonding.[14] In a solid crystalline state where hydrogen bonding is extensive and uniform, these peaks may be relatively sharp. In an amorphous state or solution, a wider variety of hydrogen bond strengths leads to a broader absorption band.[15]
-
Absence of Peaks: The absence of a characteristic peak can be as informative as its presence. For example, in a synthesis reaction intended to produce a urea derivative, the disappearance of a reactant's key functional group peak and the appearance of the characteristic urea amide bands can confirm the reaction's progression.[1]
Conclusion
FT-IR spectroscopy is a powerful, rapid, and reliable technique for the analysis of urea functional groups. Its utility spans from fundamental research to industrial quality assurance in sectors like pharmaceuticals and materials science.[1][3] By understanding the theoretical basis of urea's vibrational modes and adhering to meticulous sample preparation and data acquisition protocols, researchers can obtain high-quality, reproducible spectra. The interpretation of these spectra provides profound insights into molecular structure, intermolecular interactions, and chemical identity, making FT-IR an essential tool for any scientist working with urea-containing compounds.
References
- Puranik, P.G., & Sirdeshmukh, L. (n.d.). Vibrational spectra, force constants and mean amplitudes of vibrations of urea and deuterated urea.
- Drawell. (2025, March 25). Top 6 Applications of FTIR Spectrometers.
- JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy.
- Syed Ismail, et al. (n.d.). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica.
- ResearchGate. (n.d.). FTIR Spectrum of pure Urea.
- BenchChem. (2025). Spectroscopic Fingerprints: An In-depth Technical Guide to the FTIR and Raman Analysis of Urea Oxalate.
- ResearchGate. (n.d.). FTIR spectra for urea, oxalic acid and the compound urea-oxalic acid, 4000-400 cm-1 spectral domain.
- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of urea CH4N2O.
- Northern Illinois University. (n.d.). FT-IR sample preparation.
- Bruker. (n.d.). Guide to Applications of IR Spectroscopy.
- Meta-Insight. (2026, January 19). NH stretching vibration: Significance and symbolism.
- Reddit. (2019, July 23). Urea FTIR and identifying bond stretch.
- PubMed. (2020, April 15). Applications of Fourier transform infrared spectroscopy to pharmaceutical preparations.
- Richmond Scientific. (2023, August 21). 7 Applications of FTIR Analysis.
- White Rose Research Online. (2019, April 14). Characterization of Urease enzyme using Raman and FTIR Spectroscopy.
- ResearchGate. (n.d.). Infrared spectra of urea (U) and its complexes.
- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
- Specac Ltd. (2025, July 17). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations.
- PMC. (n.d.). Direct Observation of the Orientation of Urea Molecules at Charged Interfaces.
- bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies.
- The Royal Society. (n.d.). The vibrations and the molecular structure of urea and guanidonium. Proceedings A.
- Oreate AI Blog. (2025, December 31). Unraveling the Vibrational Secrets of Urea.
- Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad?.
- Chemistry LibreTexts. (2021, December 15). IR Spectrum and Characteristic Absorption Bands.
- RSC Publishing. (2021, September 27). Infrared spectra of amorphous and crystalline urea ices.
- DergiPark. (n.d.). An infrared spectroscopic study of some metal urea tetracyanonickelate complexes.
- JASCO. (n.d.). Sampling Techniques for FTIR Spectroscopy.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). Synthesis and characterization of some new metal complexes of urea.
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. richmondscientific.com [richmondscientific.com]
- 4. Direct Observation of the Orientation of Urea Molecules at Charged Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Vibrational Secrets of Urea - Oreate AI Blog [oreateai.com]
- 6. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 7. Guide to Applications of IR Spectroscopy | Bruker [bruker.com]
- 8. Applications of Fourier transform infrared spectroscopy to pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. wisdomlib.org [wisdomlib.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Infrared spectra of amorphous and crystalline urea ices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03503G [pubs.rsc.org]
- 16. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. biorxiv.org [biorxiv.org]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. jascoinc.com [jascoinc.com]
- 24. eng.uc.edu [eng.uc.edu]
- 25. drawellanalytical.com [drawellanalytical.com]
- 26. reddit.com [reddit.com]
- 27. researchgate.net [researchgate.net]
Application Note: Synthesis and Characterization of Supramolecular Polymers Using 1,3-Bis(3,4,5-trimethoxyphenyl)urea
Executive Summary
The development of dynamic, non-covalent materials has revolutionized the fields of drug delivery, tissue engineering, and responsive soft matter. This application note provides a comprehensive, step-by-step guide to the synthesis, assembly, and characterization of supramolecular polymers using 1,3-Bis(3,4,5-trimethoxyphenyl)urea (CAS: 1055-79-4) [1]. By leveraging the highly directional bifurcated hydrogen bonding of the urea motif and the steric encumbrance of the trimethoxyphenyl groups, researchers can reliably engineer 1D supramolecular fibrils that entangle into robust, viscoelastic organogels.
Mechanistic Rationale & Design Principles
To successfully manipulate supramolecular polymers, one must understand the thermodynamic causality driving their assembly.
Unlike covalent polymerization, the self-assembly of this compound is governed by a cooperative nucleation-elongation mechanism [2].
-
The Urea Core: The central urea moiety acts as a potent hydrogen bond donor and acceptor. In non-polar solvents (where solvent competition is minimized), these groups self-associate to form 1D
-tape hydrogen-bonded arrays. -
The 3,4,5-Trimethoxyphenyl Periphery: Unsubstituted diaryl ureas typically crash out of solution as dense 3D crystals. The bulky 3,4,5-trimethoxy substitution is a critical design choice: it provides massive steric hindrance that frustrates 3D crystallization while simultaneously enhancing solubility in organic media. This forces the assembly strictly into 1D supramolecular polymers [3].
-
Cooperativity: The initial dimerization of unimers carries a high entropic penalty (nucleation). However, once a critical nucleus is formed, the subsequent addition of unimers (elongation) becomes highly favorable and isodesmic, leading to the rapid growth of long, rigid fibrils [4].
Fig 1: Cooperative nucleation-elongation mechanism of this compound.
Materials and Equipment
-
Monomer: this compound (CAS: 1055-79-4, Purity
98%) [1]. -
Solvents: Toluene, Methylcyclohexane (MCH), or Chloroform (Anhydrous, spectroscopic grade).
-
Equipment:
-
Temperature-controlled reaction block or Peltier-equipped UV-Vis spectrometer.
-
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectrometer.
-
Oscillatory Rheometer (e.g., Anton Paar or TA Instruments) with a 25 mm parallel plate geometry.
-
Experimental Protocols
Protocol A: Preparation of the Supramolecular Polymer Solution
Note: This protocol is a self-validating system. The successful transition from a free-flowing liquid at elevated temperatures to a self-supporting gel at room temperature visually confirms the formation of the entangled supramolecular network.
-
Weighing and Dispersion: Accurately weigh 3.92 mg of this compound (10
mol) into a 2 mL glass vial. -
Solvent Addition: Add 1.0 mL of anhydrous toluene to achieve a 10 mM concentration. Seal the vial tightly with a PTFE-lined cap.
-
Thermal Annealing (Critical Step): Place the vial in a heating block set to 90 °C for 30 minutes.
-
Causality: Bulk powders contain kinetically trapped microcrystals and irregular aggregates. Heating above the gel-to-sol transition temperature (
) ensures complete dissociation into a homogeneous unimer state, erasing the material's thermal history.
-
-
Controlled Cooling: Transfer the vial to a programmable thermostat and cool from 90 °C to 20 °C at a strict rate of 1 °C/min .
-
Causality: Rapid quenching forces the system into kinetically trapped, heterogeneous aggregates, yielding weak or brittle networks. Controlled, slow cooling allows the unimers to follow the thermodynamic pathway, promoting the cooperative elongation of long, uniform 1D fibrils.
-
-
Equilibration: Allow the system to rest undisturbed at 20 °C for 12 hours. This provides the necessary time for the 1D fibrils to non-covalently entangle into a 3D viscoelastic organogel.
Fig 2: Thermal annealing workflow for assembling diaryl urea supramolecular polymers.
Protocol B: Spectroscopic Validation of Hydrogen Bonding
To definitively prove that polymerization is driven by urea hydrogen bonding rather than non-specific precipitation, perform the following validation:
-
FTIR Analysis:
-
Drop-cast the hot, unimer-rich solution onto a heated ATR crystal and rapidly record the spectrum. The free carbonyl (C=O) stretch will appear near 1690 cm⁻¹ .
-
Allow the sample to cool and form a gel on the crystal. Record the spectrum again. A distinct red-shift of the C=O stretch to ~1640 cm⁻¹ validates the formation of bifurcated hydrogen bonds.
-
-
Concentration-Dependent
H NMR:-
Prepare a concentration gradient (0.5 mM to 20 mM) of the monomer in Toluene-d8.
-
Track the chemical shift of the urea N-H protons. A significant downfield shift (from ~6.5 ppm to >8.0 ppm) as concentration increases confirms the transition from free unimers to hydrogen-bonded polymers.
-
Protocol C: Rheological Profiling
-
Sample Loading: Carefully transfer the equilibrated supramolecular gel onto the Peltier plate of the rheometer set to 20 °C. Lower the geometry to a 1 mm gap.
-
Amplitude Sweep: Run a strain sweep from 0.01% to 100% at a constant frequency of 1 Hz. Identify the Linear Viscoelastic Region (LVER) where moduli are independent of strain.
-
Frequency Sweep: Within the LVER (e.g., 0.1% strain), perform a frequency sweep from 0.1 to 100 rad/s. A true supramolecular polymer network will exhibit a Storage Modulus (G') that is strictly greater than the Loss Modulus (G'') across the entire frequency range.
Quantitative Data Summary
The table below summarizes the expected physicochemical and rheological parameters for the this compound supramolecular polymer system in toluene.
| Parameter | Expected Value / Observation | Analytical Method | Mechanistic Significance |
| Critical Gelation Concentration (CGC) | 5.0 - 7.5 mM | Inverted Vial Method | The minimum unimer concentration required to form an entangled 3D network of 1D fibrils. |
| Carbonyl Stretch ( | 1690 cm⁻¹ | ATR-FTIR | Red-shift confirms the transition from free monomer to bifurcated H-bonded |
| N-H Proton Shift ( | ~6.5 ppm | Downfield shift validates strong intermolecular hydrogen bond donation by urea protons. | |
| Storage Modulus (G') Plateau | > 10 | Oscillatory Rheology | G' > G'' indicates a robust, solid-like viscoelastic supramolecular polymer network. |
| Gel-to-Sol Transition ( | 65 - 75 °C (at 10 mM) | DSC / Rheology | The temperature at which thermal energy overcomes the cooperative H-bonding enthalpy. |
References
-
Highly Cooperative Formation of Bis-Urea Based Supramolecular Polymers Journal of the American Chemical Society URL:[Link]
-
Thermodynamic Description of Bis-urea Self-Assembly: Competition between Two Supramolecular Polymers Langmuir URL:[Link]
-
Chain stopper engineering for hydrogen bonded supramolecular polymers Beilstein Journal of Organic Chemistry URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 1,3-Bis(3,4,5-trimethoxyphenyl)urea
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1,3-Bis(3,4,5-trimethoxyphenyl)urea and encountering challenges with its solubility in aqueous media. As a substituted urea derivative with bulky, hydrophobic trimethoxyphenyl groups, this compound is anticipated to have low aqueous solubility, a common challenge for many urea-based compounds in drug discovery.[1][2] This guide provides a structured approach to understanding, determining, and improving the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Why is improving the aqueous solubility of this compound important?
A2: For many pharmaceutical applications, particularly for oral and parenteral dosage forms, adequate aqueous solubility is crucial for achieving sufficient bioavailability.[4][5] A drug must be in a dissolved state at the site of absorption to be effectively absorbed into the systemic circulation.[6] Poor aqueous solubility can lead to low and variable bioavailability, hindering preclinical and clinical development.[2]
Q3: What are the primary factors that limit the aqueous solubility of this compound?
A3: The primary limiting factors are its molecular structure and crystal lattice energy. The two bulky and hydrophobic 3,4,5-trimethoxyphenyl groups contribute to a high degree of lipophilicity. Additionally, the planarity of the urea group can facilitate strong intermolecular hydrogen bonding in the solid state, leading to a stable crystal lattice that requires significant energy to disrupt for dissolution to occur.[1]
Initial Solubility Assessment: An Experimental Protocol
Given the lack of published data, the first step is to experimentally determine the baseline solubility of your compound. The shake-flask method is the gold standard for determining equilibrium solubility.[7]
Protocol 1: Determination of Equilibrium Solubility by the Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a 0.22 µm syringe filter may be necessary.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[8]
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.
Troubleshooting Guide: Addressing Solubility Challenges
This section provides solutions to common problems encountered during the solubilization of this compound.
Problem 1: My compound is virtually insoluble in my aqueous assay buffer.
This is the most common starting point for poorly soluble compounds. The goal is to find a suitable formulation strategy to increase the apparent solubility to a workable concentration for your experiments.
Solution 1.1: Co-solvents
Rationale: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar solutes by reducing the polarity of the solvent system.
Step-by-Step Protocol:
-
Prepare a concentrated stock solution of your compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Perform a serial dilution of this stock solution into your aqueous assay buffer.
-
Visually inspect for any signs of precipitation.
-
It is crucial to keep the final concentration of the organic solvent as low as possible (typically <1%) to avoid artifacts in biological assays.[3] Always include a vehicle control with the same final co-solvent concentration in your experiments.
Solution 1.2: pH Adjustment
Rationale: While the urea functional group is generally considered neutral, the overall molecule's ionization state can be influenced by other functional groups (though none are readily ionizable in this specific structure). For compounds with acidic or basic moieties, adjusting the pH can significantly increase solubility.[4] For this compound, this method is less likely to be effective but is a standard initial screening step.
Step-by-Step Protocol:
-
Attempt to dissolve the compound in a range of aqueous buffers with different pH values (e.g., pH 2, 4, 6, 8, 10).
-
Use the shake-flask method described in Protocol 1 to determine the solubility at each pH.
-
Plot solubility as a function of pH to identify any pH-dependent solubility.
Problem 2: My compound precipitates out of solution over time, even with a co-solvent.
This indicates that you have created a supersaturated solution that is not thermodynamically stable.
Solution 2.1: Use of Surfactants (Micellar Solubilization)
Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. The hydrophobic core of these micelles can encapsulate poorly water-soluble drug molecules, increasing their apparent solubility in the aqueous medium.[4][5]
Step-by-Step Protocol:
-
Select a non-ionic or zwitterionic surfactant (e.g., Polysorbate 80, Poloxamer 188) to minimize interference with biological systems.[4]
-
Prepare a series of your aqueous buffer containing the surfactant at concentrations above its CMC.
-
Add your compound to these surfactant-containing buffers and determine the solubility using the shake-flask method.
Solution 2.2: Complexation with Cyclodextrins
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from the aqueous environment and increasing its solubility.[3][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and safety.
Step-by-Step Protocol:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1-20% w/v).
-
Add an excess of this compound to each cyclodextrin solution.
-
Determine the solubility in each solution using the shake-flask method.
-
A phase-solubility diagram can be constructed by plotting the concentration of the dissolved compound against the concentration of the cyclodextrin.
Problem 3: I need a higher concentration of the compound than what can be achieved with simple formulation approaches.
For applications requiring higher drug loading, more advanced formulation strategies may be necessary.
Solution 3.1: Solid Dispersions
Rationale: A solid dispersion is a system where the drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state.[5] The amorphous form has a higher free energy and thus higher apparent solubility and faster dissolution rate compared to the crystalline form.
Step-by-Step Protocol (Solvent Evaporation Method):
-
Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a common organic solvent.
-
Evaporate the solvent under reduced pressure to obtain a solid mass.
-
Grind the resulting solid into a fine powder.
-
Test the dissolution rate and solubility of this powder in your aqueous medium.
Solution 3.2: Nanosuspensions
Rationale: Reducing the particle size of a drug to the nanometer range increases its surface area, which in turn increases the dissolution rate according to the Noyes-Whitney equation.[5][6]
Step-by-Step Protocol (General Overview):
-
Nanosuspensions are typically prepared by media milling or high-pressure homogenization.[6]
-
These techniques require specialized equipment to break down the drug crystals into nanoparticles in a liquid medium, stabilized by surfactants or polymers.
-
The resulting nanosuspension can then be used directly or further processed into solid dosage forms.
Data Summary
| Technique | Principle of Action | Typical Excipients/Components | Considerations |
| Co-solvency | Reduces solvent polarity | DMSO, Ethanol, Propylene Glycol | Potential for solvent toxicity in biological assays. |
| pH Adjustment | Increases the fraction of the ionized, more soluble form of the drug | Acids, Bases, Buffers | Only effective for ionizable compounds.[4] |
| Micellar Solubilization | Encapsulation in the hydrophobic core of micelles | Polysorbate 80, Poloxamer 188, Sodium Lauryl Sulfate | Surfactant concentration must be above the CMC.[4] |
| Complexation | Formation of an inclusion complex | β-Cyclodextrins, HP-β-Cyclodextrin | Stoichiometry of the complex can limit drug loading.[6] |
| Solid Dispersion | Drug is dispersed in an amorphous state within a hydrophilic carrier | PVP, PEG, HPMC | Potential for physical instability (recrystallization) over time.[5] |
| Nanosuspension | Increased surface area leads to faster dissolution | Surfactants, Polymers for stabilization | Requires specialized equipment for production.[6] |
Visualized Workflows and Mechanisms
Caption: A logical workflow for systematically addressing the solubility of this compound.
Caption: Mechanisms of common solubility enhancement techniques.
References
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.).
- Solubility enhancement techniques: A comprehensive review. (2023, March 13).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31).
- Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
- Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
- Improving the solubility of 1,1-Bis(2-bromophenyl)urea for assays - Benchchem. (n.d.).
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
- Analytical Method Selection for Drug Product Dissolution Testing. (n.d.).
- Bioavailability Enhancement for Oral Dosage - Roquette. (n.d.).
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC. (n.d.).
- In-Depth Technical Guide: Physicochemical Characteristics of 1,1-Diethyl-3-(4-methoxyphenyl)urea - Benchchem. (n.d.).
Sources
- 1. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound - [sigmaaldrich.com]
- 4. diva-portal.org [diva-portal.org]
- 5. This compound | 1055-79-4 [sigmaaldrich.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. This compound | 1055-79-4 [sigmaaldrich.com]
- 8. PubChemLite - 1,3-bis(2,4-dimethoxyphenyl)urea (C17H20N2O5) [pubchemlite.lcsb.uni.lu]
Bis-Urea Synthesis Support Center: Temperature Optimization & Troubleshooting
Welcome to the Technical Support Center for Bis-Urea Derivative Synthesis. As an Application Scientist, I have structured this guide to address the critical thermodynamic and kinetic challenges encountered during urea bond formation. Rather than providing a generic overview, this center is designed as a self-validating system to help you diagnose failures, understand the mechanistic causality behind temperature choices, and implement field-proven protocols.
Frequently Asked Questions (FAQs): The Thermodynamics of Urea Formation
Q: Why do my aliphatic and aromatic amine precursors require drastically different reaction temperatures? A: The nucleophilicity of your starting amine dictates the activation energy required for the nucleophilic attack on the electrophilic carbonyl carbon (e.g., of an isocyanate or 1,1'-Carbonyldiimidazole). Aliphatic amines possess highly localized lone electron pairs, making them highly nucleophilic. Their reaction with isocyanates is highly exothermic and typically proceeds rapidly at room temperature (RT), often requiring initial cooling (0°C) to prevent thermal runaway[1].
Conversely, aromatic amines (anilines) have their nitrogen lone pair delocalized into the aromatic π-system. This significantly reduces their nucleophilicity, necessitating elevated temperatures (often 80°C–110°C) to overcome the higher activation energy barrier[2][3].
Q: What happens if I exceed the optimal temperature for my specific reagents? A: Excessive thermal energy shifts the reaction from kinetic to thermodynamic control, promoting deleterious side reactions. The most common failure mode is the secondary nucleophilic attack of the newly formed urea nitrogen onto another isocyanate molecule, generating a biuret. Additionally, isocyanates can undergo thermal cyclodimerization (forming uretidinediones) or trimerization (forming isocyanurates) at temperatures exceeding 120°C.
Q: Can I use coupling agents to lower the required temperature for unreactive amines? A: Yes, reagents like DABAL-Me3 or CDI can modulate the transition state. DABAL-Me3 forms an activated complex with amines, allowing coupling with Troc-protected amines. However, even with DABAL-Me3, aromatic amines still require heating to approximately 110°C in a high-boiling solvent like toluene for optimal yields, as lower temperatures (60°C–80°C) result in poor conversion[2].
Troubleshooting Guide: Diagnosing Temperature-Induced Failures
Issue 1: Low Yield / High Unreacted Starting Material
-
Symptom: TLC shows persistent starting material spots after 24 hours; low mass recovery.
-
Root Cause: Insufficient thermal energy to surpass the activation barrier. This is a classic hallmark of reacting electron-deficient anilines at room temperature.
-
Resolution: Switch to a high-boiling solvent (e.g., Toluene or 1,4-dioxane) and incrementally increase the temperature by 10°C. If using the DABAL-Me3 protocol, ensure the initial activation phase is strictly held at 40°C before ramping the coupling phase to 110°C[2].
Issue 2: Complex Mixture / Multiple Product Spots on TLC
-
Symptom: Poor crude purity; IR shows unexpected peaks alongside the desired urea N-H (~3320 cm⁻¹) and C=O (~1645 cm⁻¹) stretches[4][5].
-
Root Cause: Thermal runaway. If a highly reactive aliphatic amine is added to an isocyanate at RT without a heat sink, the localized exotherm causes the temperature to spike, leading to biuret formation.
-
Resolution: Implement a strict 0°C addition protocol. Add the amine dropwise over 30 minutes to a pre-cooled solution of the electrophile, then allow it to naturally warm to RT[6].
Standardized Experimental Protocols
To ensure self-validating and reproducible results, follow these optimized protocols based on the steric and electronic nature of your substrates.
Protocol A: Low-Temperature Synthesis (For Aliphatic/Reactive Amines)
Mechanism: Direct nucleophilic addition to isocyanates or CDI.
-
Preparation: Dissolve the electrophile (e.g., CDI, 1.2 equiv) in anhydrous CH₂Cl₂ or water (depending on substrate solubility) in a round-bottom flask[6].
-
Cooling: Submerge the flask in an ice-water bath and equilibrate to 0°C under a nitrogen atmosphere.
-
Addition: Dissolve the aliphatic diamine (1.0 equiv) in the selected solvent and add dropwise over 30 minutes via an addition funnel to control the exotherm.
-
Propagation: Stir at 0°C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (20–25°C) for 4–12 hours[4][6].
-
Validation: Monitor via FT-IR. The reaction is complete when the isocyanate peak (~2270 cm⁻¹) disappears and the urea carbonyl (~1643–1650 cm⁻¹) plateaus[4][5].
Protocol B: Elevated-Temperature Synthesis (For Aromatic/Hindered Amines)
Mechanism: DABAL-Me3 mediated activation of anilines.
-
Activation: To a solution of the aromatic amine (3.0 equiv) in anhydrous toluene (10 mL), add DABAL-Me3 (3.0 equiv). Stir the mixture at 40°C for 30 minutes to form the active complex[2].
-
Coupling: Add the protected amine precursor (e.g., Troc-protected amine, 1.0 equiv) to the activated mixture.
-
Heating: Attach a reflux condenser and heat the reaction strictly to 110°C for 3 hours[2].
-
Quenching: Cool to room temperature, quench cautiously with 1M HCl (4 mL), and extract with CH₂Cl₂ (2 × 50 mL)[2].
-
Validation: Confirm product identity via ¹H NMR. Look for the characteristic broad singlet of the urea N-H protons (typically around 7.5–8.5 ppm in DMSO-d6 depending on the derivative)[5].
Quantitative Data: Temperature Optimization Matrix
The following table summarizes the causal relationship between substrate type, temperature, and expected outcomes to guide your experimental design.
| Amine Type | Electrophile / Reagent | Optimal Temperature Range | Reaction Time | Expected Yield | Primary Failure Risk at Sub-optimal Temps |
| Aliphatic | Isocyanate | 0°C → 25°C (RT) | 4–16 hours | 80–95% | Biuret formation if exotherm is unmanaged (>40°C). |
| Aliphatic | CDI | 0°C → 25°C (RT) | 1–4 hours | 65–85% | Incomplete conversion if kept at 0°C too long. |
| Aromatic | Isocyanate | 60°C → 80°C | 12–24 hours | 50–70% | Sluggish kinetics; unreacted starting materials at RT. |
| Aromatic | Troc-Amine + DABAL-Me3 | 40°C (Act.) → 110°C (Rxn) | 3.5 hours | >90% | Low yield (~20-40%) if reacted at 60°C–80°C. |
Workflows and Mechanistic Pathways
Temperature-dependent reaction pathways and outcomes in bis-urea synthesis.
Workflow for DABAL-Me3 mediated bis-urea synthesis at elevated temperatures.
References
-
Title: Design, in silico, one-pot synthesis, and biological evaluations of novel bis-urea analogs Source: ResearchGate URL: 1
-
Title: A Facile and Efficient Method for the Formation of Unsymmetrical Ureas Using DABAL-Me3 Source: Australian Journal of Chemistry (CSIRO Publishing) URL: 2
-
Title: 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) Source: Benchchem URL: 4
-
Title: The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activities Source: Biointerface Research in Applied Chemistry URL: 6
-
Title: Reversible gel–sol photoswitching with an overcrowded alkene-based bis-urea supergelator Source: Chemical Science (RSC Publishing) URL: 5
-
Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC (PubMed Central) URL: 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) | 17526-94-2 | Benchchem [benchchem.com]
- 5. Reversible gel–sol photoswitching with an overcrowded alkene-based bis-urea supergelator - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00659K [pubs.rsc.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Support Center: Troubleshooting Gelation of 1,3-Bis(3,4,5-trimethoxyphenyl)urea
From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely leveraging 1,3-Bis(3,4,5-trimethoxyphenyl)urea for its powerful capabilities as a low-molecular-weight gelator (LMWG). However, the transition from an isotropic solution to a stable supramolecular gel is a delicate thermodynamic balance. A common failure mode during this process is the formation of an opaque precipitate rather than a translucent, self-supporting gel.
This guide is designed to help you diagnose, understand, and correct precipitation issues by addressing the underlying kinetic and thermodynamic mechanisms of bis-urea self-assembly.
Diagnostic Workflow: Precipitation Resolution
Before adjusting your experimental parameters, consult the logical workflow below to identify the root cause of the precipitation event.
Figure 1. Logical troubleshooting workflow for resolving precipitation during bis-urea gelation.
Frequently Asked Questions: Mechanistic Insights
Q: Why does this compound precipitate instead of forming a gel? A: Supramolecular gelation is a metastable state balancing complete dissolution and 3D crystallization[1]. The bis-urea core strongly drives 1D self-assembly via the highly directional urea α-tape hydrogen-bonding motif[2]. However, the bulky 3,4,5-trimethoxyphenyl peripheral groups introduce steric hindrance, which can disrupt the packing if not properly solvated[2]. If the solvent is too poor, or if the cooling rate is too rapid, the system falls into a kinetic trap, resulting in amorphous precipitation or rapid 3D crystallization rather than the entanglement of 1D nanofibers.
Q: How does solvent selection influence the gelation vs. precipitation pathway? A: Hydrogelation depends on a delicate balance between the hydrophobicity of the peripheral chains and the solvent[3]. The solvent must fully dissolve the compound at elevated temperatures while becoming a poor solvent at room temperature. Highly non-polar solvents often lead to immediate precipitation because they cannot solvate the methoxy groups. Conversely, highly polar protic solvents competitively disrupt the urea hydrogen bonds. A binary solvent system (e.g., DMSO/Water) is often required to carefully tune the Hildebrand solubility parameter.
Q: Can mechanical stimuli recover a precipitated sample? A: Yes. If the compound precipitates due to rapid cooling, applying ultrasound (sonication) can rescue the sample. Sonication and shaking can be used as stimuli to prevent precipitation and induce gelation when heat-cool fails[4]. Acoustic cavitation provides localized energy that breaks up amorphous aggregates, providing the activation energy needed for the molecules to re-assemble into the thermodynamically favored 1D fibrillar network.
Q: Do additives or salts help prevent precipitation? A: In some cases, structural modifications or the addition of salts can tune the hydrophilic interactions, turning gelation ON or OFF and preventing precipitation[5]. Salts can alter the ionic strength of the aqueous phase in binary mixtures, driving the hydrophobic collapse of the trimethoxyphenyl groups at a more controlled rate.
Quantitative Optimization Parameters
To prevent precipitation, the physical parameters of the experiment must be tightly controlled. Use the following reference table to optimize your formulation.
| Variable | Range / State | Physical Observation | Mechanistic Cause | Recommended Adjustment |
| Concentration | < 0.5% w/v | Sol (Clear Liquid) | Below Minimum Gelation Concentration (MGC); insufficient fiber entanglement. | Increase gelator concentration. |
| Concentration | 0.5% - 2.0% w/v | Gel (Translucent) | Optimal supersaturation; stable 1D α-tape fiber network formed. | None (Optimal Range). |
| Concentration | > 2.0% w/v | Precipitate (Opaque) | High supersaturation drives rapid 3D crystallization over 1D growth. | Dilute sample or increase solvent polarity. |
| Cooling Rate | Quench (Ice Bath) | Precipitate (Amorphous) | Kinetic trapping prevents ordered hydrogen bond alignment. | Apply sonication trigger or reheat. |
| Cooling Rate | 0.5 °C / min | Gel (Stable) | Thermodynamic control allows sequential stacking of bis-urea cores. | None (Optimal Range). |
| Solvent Ratio (DMSO:H₂O) | 100% DMSO | Sol (Clear Liquid) | High polarity completely solvates urea core, preventing H-bonding. | Add water (anti-solvent) dropwise. |
| Solvent Ratio (DMSO:H₂O) | 30:70 | Gel (Self-supporting) | Balanced polarity; water drives hydrophobic collapse of trimethoxyphenyl groups. | None (Optimal Range). |
| Solvent Ratio (DMSO:H₂O) | 10:90 | Precipitate (Crystalline) | Extreme hydrophobicity forces immediate aggregation. | Increase DMSO fraction. |
Self-Validating Experimental Protocols
Protocol A: Thermodynamically Controlled Heat-Cool Gelation
Objective: Prevent kinetic trapping by controlling the supersaturation rate, allowing the urea α-tape motif to form sequentially.
-
Preparation: Weigh exactly 10.0 mg of this compound into a 2.0 mL clear glass vial (Target concentration: 1.0% w/v).
-
Solvent Addition: Add 1.0 mL of a binary solvent system (e.g., 30:70 DMSO:Water). Causality: DMSO solvates the bulky trimethoxyphenyl groups, while water acts as the anti-solvent to drive the assembly of the urea core.
-
Dissolution: Seal the vial tightly and heat to 90 °C using a temperature-controlled dry bath. Hold at 90 °C for 5 minutes until a completely clear, isotropic solution is achieved.
-
Controlled Annealing: Transfer the vial to a programmable cooling block. Cool the sample from 90 °C to 25 °C at a strict rate of 0.5 °C/min . Causality: Slow cooling prevents rapid supersaturation, allowing the molecules to sequentially stack into 1D fibers rather than crashing out as an amorphous precipitate.
-
Validation Checkpoint: Perform the vial inversion test. If the material does not flow under gravity, gelation is successful. To self-validate the mechanism, examine a small aliquot under cross-polarized optical microscopy; a true gel will exhibit birefringence (bright fibers against a dark background), whereas an amorphous precipitate will remain dark.
Protocol B: Sonication-Triggered Rescue of Precipitates
Objective: Convert kinetically trapped amorphous precipitates into thermodynamically stable gels using acoustic energy.
-
Identification: If Protocol A was executed with a rapid cooling rate (e.g., benchtop cooling) and yields a cloudy, opaque suspension that flows upon inversion, the system is kinetically trapped.
-
Acoustic Cavitation: Place the sealed vial containing the precipitate into an ultrasonic bath (e.g., 40 kHz, 100 W) maintained at 25 °C.
-
Sonication: Sonicate the sample for 1 to 5 minutes. Causality: Ultrasound generates localized high temperatures and pressures (cavitation), which break the weak, disordered interactions of the precipitate and provide the activation energy necessary for the molecules to reassemble into the highly directional 1D hydrogen-bonded network.
-
Resting Phase: Remove the vial from the ultrasonic bath and let it rest undisturbed for 30 minutes at room temperature.
-
Validation Checkpoint: Repeat the vial inversion test. The opaque suspension should have transitioned into a translucent, self-supporting gel, confirming the acoustic energy successfully re-routed the assembly pathway.
References
-
Title: Does Supramolecular Gelation Require an External Trigger? Source: MDPI URL: [Link]
-
Title: The “Magic Linker”: Highly Effective Gelation from Sterically Awkward Packing Source: PMC (NIH) URL: [Link]
-
Title: Understanding Supramolecular Self-assembly of Bis-Urea Functional Low Molecular Weight Gel Source: Tezpur University URL: [Link]
-
Title: Cyclohexane bis-urea compounds for the gelation of water and aqueous solutions Source: RSC Publishing URL: [Link]
-
Title: Making and Breaking of Gels: Stimuli-Responsive Properties of Bis(Pyridyl-N-oxide Urea) Gelators Source: MDPI URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The “Magic Linker”: Highly Effective Gelation from Sterically Awkward Packing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclohexane bis-urea compounds for the gelation of water and aqueous solutions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 5. mdpi.com [mdpi.com]
enhancing thermal stability of 1,3-Bis(3,4,5-trimethoxyphenyl)urea assemblies
Welcome to the Technical Support Center for Supramolecular Chemistry. This guide is specifically engineered for researchers and drug development professionals working with 1,3-Bis(3,4,5-trimethoxyphenyl)urea (CAS 1055-79-4).
While bis-urea derivatives are highly valued for their robust self-assembly capabilities driven by bifurcated hydrogen bonding[1], the bulky 3,4,5-trimethoxyphenyl end-groups introduce unique steric and electronic variables. A common bottleneck in utilizing these assemblies for drug delivery or materials science is their vulnerability to thermal degradation (gel-to-sol transitions) at elevated temperatures.
This center provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to enhance the thermal stability of your assemblies.
Section 1: Core Mechanisms & FAQs
Q1: Why do my this compound assemblies rapidly degrade above 45°C?
A: The structural integrity of bis-urea assemblies relies on a delicate balance of non-covalent interactions: primary
Q2: How does solvent polarity specifically impact the thermal stability of this compound? A: Highly polar or protic solvents (e.g., pure DMSO, methanol) act as competitive hydrogen-bond acceptors/donors. They solvate the urea core, weakening the intermolecular urea-urea interactions. By shifting to a lower dielectric constant solvent or a carefully calibrated co-solvent mixture (e.g., Toluene/Hexane), you force the urea motifs into a non-planar arrangement that paradoxically strengthens urea-urea stacking interactions, significantly raising the thermal degradation threshold[2].
Q3: Can surfactants actually prevent the thermal melting of these fibers? A: Yes. Introducing micelle-forming surfactants (like SDS or CTAB) above their Critical Micelle Concentration (CMC) provides a stabilizing hydrophobic pocket. The 3,4,5-trimethoxyphenyl groups anchor into the micellar core, while the urea motifs form a continuous hydrogen-bonded network at the interface. This dual-stabilization mechanism restricts the dynamic motion of the monomers, increasing the thermal stability of the fibrillar network[3].
Section 2: Visualizing the Assembly and Troubleshooting Workflows
To understand how thermal stress impacts your assemblies and how to intervene, refer to the mechanistic pathway below.
Supramolecular assembly pathway and thermal stabilization mechanism of bis-urea derivatives.
When encountering premature melting in your experiments, follow this validated diagnostic workflow:
Step-by-step troubleshooting workflow for resolving premature thermal degradation.
Section 3: Quantitative Data & Benchmarks
The table below summarizes the expected thermal stability (
| Experimental Condition | Solvent System | Additive / Matrix | Resulting Morphology | |
| Baseline (Control) | DMSO / | None | 45 ± 2 | Amorphous / Weakly fibrillar |
| Solvent Optimization | Toluene / Hexane (1:4) | None | 62 ± 1 | Extended 1D crystalline fibers |
| Steric Locking | DMSO / | Chiral Co-former (1 eq) | 75 ± 2 | Twisted-tape robust fibers |
| Surfactant Matrix | Aqueous Buffer (pH 7.4) | SDS (Above CMC) | 88 ± 1 | Micelle-encapsulated network |
Note:
Section 4: Standardized Experimental Protocols
To ensure reproducibility and scientific integrity (self-validating systems), implement the following standardized protocols when troubleshooting your assemblies.
Protocol A: Surfactant-Assisted Assembly Stabilization
This protocol utilizes micellar encapsulation to shield the hydrogen-bonded urea core from thermal disruption[3].
-
Preparation of Surfactant Matrix: Prepare a 10 mM Sodium Dodecyl Sulfate (SDS) solution in deionized water. Ensure this concentration is strictly above the CMC of SDS (~8.2 mM at 25°C).
-
Stock Solution Preparation: Dissolve this compound in a minimal volume of THF to create a highly concentrated stock (e.g., 100 mg/mL). Causality: THF disrupts initial H-bonding, ensuring the compound is fully monomeric before assembly.
-
Injection and Co-assembly: Rapidly inject 20
of the THF stock into 1 mL of the SDS matrix under vigorous vortexing (3000 rpm) for 30 seconds. -
Thermal Annealing: Heat the resulting turbid suspension to 60°C for 5 minutes, then allow it to cool undisturbed to room temperature over 2 hours. This slow cooling promotes thermodynamic (rather than kinetic) trapping of the highly stable micelle-encapsulated fibers.
Protocol B: Accurate Determination (Dropping Ball Method)
A rigorous method to quantify thermal stability improvements[1].
-
Vial Preparation: Formulate 1 mL of your supramolecular gel in a standard 2-dram glass vial using your chosen optimization strategy. Allow it to age undisturbed for 12 hours to ensure complete network formation.
-
Ball Placement: Carefully place a stainless steel ball bearing (diameter: 2 mm, weight: ~32 mg) onto the center of the gel surface.
-
Controlled Heating: Submerge the vial in a temperature-controlled oil bath. Increase the temperature at a strict, slow rate of 1°C per minute. Causality: Rapid heating causes localized thermal gradients, leading to falsely low
readings. -
Observation: The
is recorded at the exact temperature the ball bearing touches the bottom of the glass vial, indicating the complete collapse of the supramolecular yield stress.
References
-
Tómasson, D. A., et al. "Evaluating the role of a urea-like motif in enhancing the thermal and mechanical strength of supramolecular gels." CrystEngComm (RSC Publishing), 2021. URL: [Link][1]
-
Babra, T. S., et al. "Bis aromatic urea hydrogen bonding motifs for use in supramolecular materials." CentAUR (University of Reading), 2025. URL: [Link][2]
-
George, S., et al. "Gelation properties of amino-acid-based bis-urea compounds in organic solvents and in the presence of surfactants." Taylor & Francis, 2023. URL:[Link][3]
Sources
Technical Support Center: Crystallization Troubleshooting for 1,3-Bis(3,4,5-trimethoxyphenyl)urea
Welcome to the advanced troubleshooting guide for 1,3-Bis(3,4,5-trimethoxyphenyl)urea (CAS: 1055-79-4). As a highly substituted, symmetrical diaryl urea, this compound presents unique physical challenges during purification and crystallization workflows. This guide is designed for researchers and drug development professionals experiencing gelation, amorphous precipitation, or poor single-crystal yields.
Part 1: Mechanistic Insights (The "Why")
Q: Why does my sample form a translucent gel instead of precipitating discrete crystals?
A: This is the most frequently reported issue with symmetrical diaryl ureas. This compound frequently acts as a Low Molecular Weight Gelator (LMWG) under standard benchtop cooling conditions[1]. The causality lies in the structural dichotomy of the molecule:
-
Strong 1D Hydrogen Bonding: The central urea core (-NH-CO-NH-) forms highly directional, bidentate hydrogen bonds, creating an "α-tape" motif[1]. This drives rapid one-dimensional growth (fibers).
-
Steric Hindrance & Lipophilicity: The bulky 3,4,5-trimethoxyphenyl "wings" prevent the efficient 3D packing of these fibers.
Instead of forming a highly ordered 3D crystal lattice, the 1D fibers rapidly entangle, trapping the solvent matrix and forming a supramolecular gel[1]. To overcome this, you must deliberately select solvent systems that competitively disrupt the urea hydrogen-bonding network just enough to slow down 1D assembly, allowing 3D nucleation to occur.
Logic tree for solvent selection to overcome urea-induced gelation.
Part 2: Solvent Selection and Quantitative Data
Q: Which solvents should I use to prevent gelation and promote crystallization?
A: Pure non-polar or moderately polar aprotic solvents often lead to gelation. The most reliable method cited in the literature for this specific compound utilizes a Dichloromethane (CH₂Cl₂) and Methanol (MeOH) solvent/anti-solvent pair, yielding high-purity colorless crystals with a melting point of 199–200 °C[2].
Table 1: Solvent System Matrix for this compound
| Solvent System | Role / Mechanism | Expected Outcome | Troubleshooting Notes |
| Pure CH₂Cl₂ | Primary solvent (Good solubility) | Gelation or rapid evaporation | Avoid rapid cooling; fibers will trap solvent. |
| Pure MeOH | Anti-solvent (Poor solubility) | Insoluble / Suspension | Competes for H-bonds but cannot dissolve the bulk compound[2]. |
| CH₂Cl₂ / MeOH | Liquid-Vapor Diffusion Pair | High-purity single crystals | Optimal. Allows slow supersaturation and H-bond modulation[2]. |
| DMSO / Water | Strong H-bond disruptor | Amorphous powder | DMSO binds too strongly to the urea core; water crashes it out too fast. |
Part 3: Self-Validating Experimental Protocols
Q: How do I set up a crystallization to get X-ray quality single crystals?
A: Use the Liquid-Vapor Diffusion Protocol . This method is self-validating because the slow diffusion rate prevents the sudden supersaturation that causes gelation, allowing the thermodynamically favored 3D crystal lattice to form over the kinetically favored 1D gel fibers.
Protocol: CH₂Cl₂ / MeOH Vapor Diffusion
-
Dissolution: Dissolve 10–15 mg of this compound in 1.0 mL of CH₂Cl₂ in a 2-dram inner glass vial.
-
Validation Checkpoint: The solution must be completely clear. If it is cloudy, you have undissolved material that will act as heterogeneous nucleation sites, leading to amorphous powder.
-
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free inner vial.
-
Chamber Setup: Place the uncapped inner vial into a larger 20 mL outer scintillation vial containing 3.0 mL of Methanol (the anti-solvent).
-
Equilibration: Cap the outer vial tightly with a Teflon-lined cap. Wrap the seal with Parafilm to ensure a closed, airtight system.
-
Incubation: Leave the setup undisturbed at constant room temperature (20–25 °C) away from direct sunlight or vibrations.
-
Validation Checkpoint: Over 3–7 days, the volume in the inner vial should increase as MeOH vapors diffuse into the CH₂Cl₂. Colorless crystals should begin forming on the walls of the inner vial[2].
-
Step-by-step liquid-vapor diffusion protocol using CH2Cl2 and Methanol.
Q: My compound precipitates as an amorphous powder. How do I fix this?
A: Amorphous precipitation occurs when the nucleation rate far exceeds the crystal growth rate. If you cannot use vapor diffusion due to time constraints, employ Temperature Cycling (Ostwald Ripening) to rescue the sample.
-
Suspend the amorphous powder in a 1:1 mixture of CH₂Cl₂/MeOH.
-
Heat the suspension gently to 40 °C (just below the boiling point of CH₂Cl₂) until the solution clarifies slightly, then cool slowly to 4 °C at a highly controlled rate of 0.1 °C/min.
-
Repeat this heating/cooling cycle 3–4 times. Causality: Smaller, kinetically favored amorphous particles have a higher surface energy and will dissolve during the heating phase. During the slow cooling phase, this dissolved material redeposits onto the thermodynamically stable crystalline nuclei, gradually converting the amorphous powder into ordered crystals.
References
- Sigma-Aldrich. (n.d.). This compound | 1055-79-4.
- Orito, K., Horibata, A., Nakamura, T., et al. (2004). Pd(OAc)2-Catalyzed Carbonylation of Amines. Journal of the American Chemical Society / AWS Supporting Information.
- Piepenbrock, M.-O. M., Clarke, N., Foster, J. A., & Steed, J. W. (2010). Anion tuning and polymer templating in a simple low molecular weight organogelator. Chemical Communications (RSC Publishing).
Sources
Technical Support Center: Minimizing Hydrolysis of Urea Linkages in Acidic Conditions
Welcome to the Technical Support Center for urea linkage stability. This guide is designed for researchers, medicinal chemists, and formulation scientists dealing with the degradation of urea-containing active pharmaceutical ingredients (APIs)—such as kinase inhibitors, peptidomimetics, and targeted protein degraders—in acidic environments.
While the unsubstituted urea linkage is remarkably stable in aqueous solutions between pH 2.0 and 12.0 (with a spontaneous hydrolysis half-life of approximately 3.6 years)[1], extreme acidic conditions (pH < 2.0) or the presence of strong organic acids during chemical synthesis can rapidly accelerate degradation. This guide provides mechanistic insights, actionable troubleshooting workflows, and self-validating protocols to preserve urea integrity.
Mechanistic Insight: Why Do Urea Linkages Fail in Acid?
To prevent degradation, we must first understand the causality of the failure. The urea functional group relies on resonance stabilization, where the nonbonded electron pairs on the nitrogen atoms delocalize into the adjacent carbonyl group, restricting conformation and reducing reactivity[2].
However, when the environmental pH drops below 2.0, the carbonyl oxygen becomes susceptible to protonation. This protonation disrupts the resonance system, drawing electron density away from the carbonyl carbon and rendering it highly electrophilic. If water is present in the microenvironment, it acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and C-N bond cleavage release an amine and carbamic acid, which rapidly decarboxylates into a second amine and carbon dioxide.
Mechanistic pathway of acid-catalyzed urea hydrolysis highlighting vulnerability points.
Troubleshooting Guide & Experimental Workflows
Depending on whether your urea degradation is occurring during API synthesis (e.g., protecting group removal) or during in vivo formulation (e.g., exposure to gastric fluid), the mitigation strategies differ fundamentally.
Decision matrix for implementing synthetic and formulation strategies to protect urea linkages.
Strategy A: Synthetic Protection (Anhydrous Environments)
The Issue: Cleavage of urea-containing APIs during acidic deprotection steps (e.g., Boc removal using Trifluoroacetic acid, TFA). The Causality: Commercial TFA is highly hygroscopic. The trace water absorbed from the atmosphere acts as the nucleophile in the acid-catalyzed hydrolysis mechanism. The Solution: Eliminate the nucleophile. By switching to strictly anhydrous conditions, protonation may still occur, but hydrolysis cannot proceed without water.
Protocol 1: Self-Validating Anhydrous Boc-Deprotection
-
Reagent Preparation: Discard ambient TFA. Prepare a fresh solution of 4.0 M HCl in anhydrous 1,4-dioxane. Add 2% (v/v) triisopropylsilane (TIPS) as a carbocation scavenger to prevent side reactions.
-
Reaction Execution: Dissolve the urea-containing substrate in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the flask to 0°C using an ice bath to minimize the thermodynamic energy available for side-reactions. Dropwise, add the HCl/dioxane solution.
-
In-Process Validation (Crucial Step): After 30 minutes, withdraw a 5 µL aliquot and quench it in 100 µL of anhydrous methanol containing a drop of triethylamine. Analyze via LC-MS. Self-Validation Check: The mass spectrum must show the expected product mass. If you observe a [M + 18] peak, water has breached your system (tetrahedral intermediate formation). If you observe a [M - 44] peak, decarboxylative cleavage has occurred. Do not proceed to scale-up until the system is strictly anhydrous.
-
Isolation: Evaporate the solvent under a stream of dry nitrogen (avoid rotary evaporation using ambient water baths, which can introduce moisture) and precipitate the product using ice-cold anhydrous diethyl ether.
Strategy B: Formulation Protection (Microenvironmental Shielding)
The Issue: Degradation of orally administered urea-based drugs in gastric acid (pH 1.2 - 2.0). The Causality: Prolonged exposure to extreme low pH at 37°C provides both the protons and the thermal energy required to drive the hydrolysis reaction forward. The Solution: Isolate the API from the bulk acidic environment using lipid nanoparticle (LNP) encapsulation with a buffered internal aqueous core.
Protocol 2: Preparation of pH-Shielding Liposomes
-
Lipid Film Formation: Dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and cholesterol (molar ratio 55:45) in chloroform. Causality: DSPC has a high transition temperature (55°C), and cholesterol fills the gaps between lipid tails, creating a highly ordered, rigid bilayer that is impermeable to external protons.
-
Hydration: Evaporate the chloroform to form a thin lipid film. Hydrate the film using a 100 mM Phosphate Buffered Saline (PBS) solution at pH 7.4 containing your water-soluble urea API.
-
Extrusion: Pass the multilamellar vesicles through a 100 nm polycarbonate membrane 10 times at 60°C to form uniform unilamellar vesicles.
-
Validation: Dialyze the liposomes against a pH 1.2 Simulated Gastric Fluid (SGF) buffer for 2 hours at 37°C. Lyse the liposomes using 1% Triton X-100 and quantify the intact API via HPLC. Self-Validation Check: >95% API recovery confirms the bilayer successfully blocked proton influx.
Quantitative Data: Substituent Effects on Stability
Structural modifications directly impact the basicity and steric accessibility of the urea linkage. Use the table below to guide your structural design.
| Condition / Substituent Profile | Environmental pH | Relative Hydrolysis Rate | Primary Degradation Mechanism | Mitigation Strategy |
| Unsubstituted Urea | 2.0 – 12.0 | Baseline (t½ ~ 3.6 years) | Spontaneous hydrolysis | N/A (Highly stable) |
| Unsubstituted Urea | < 2.0 | Accelerated | Carbonyl protonation & H₂O attack | Buffer formulation > pH 2.0 |
| Diaryl Urea (e.g., Sorafenib) | 1.2 (Gastric Fluid) | Moderate | Resonance disruption | Enteric coating / LNP encapsulation |
| N-tert-butyl Hindered Urea | < 1.0 (Strong Acid) | Rapid | De-tert-butylation (Carbocation release) | Avoid strong acids or utilize as a prodrug |
Frequently Asked Questions (FAQs)
Q: I added bulky tert-butyl groups to sterically hinder the urea linkage, but it degraded instantly in acid. Why did steric hindrance fail? A: You have inadvertently created a "Hindered Urea Bond" (HUB). While steric bulk generally protects amides and regular ureas, extremely bulky substituents like tert-butyl groups force the urea out of its planar resonance state. In strong acids, these HUBs undergo a specific acid-assisted de-tert-butylation reaction. The acid protonates the carbonyl, triggering the release of a stable tert-butyl carbocation, which ironically leaves behind a highly stable, unhindered regular urea bond[3]. If your goal is to maintain the exact substituted structure, avoid tert-butyl groups and opt for less uniquely labile steric shields.
Q: Can I use electron-withdrawing groups (EWGs) to prevent protonation? A: Yes. Attaching EWGs (e.g., fluorinated aryl rings) to the urea nitrogens pulls electron density away from the carbonyl oxygen. This significantly lowers the basicity of the urea, requiring a much lower pH to achieve the protonation step necessary for hydrolysis. This is a common strategy in modern kinase inhibitor design[2].
Q: My urea API is degrading in mildly acidic conditions (pH 4.5 - 5.5) during biological assays. Is this acid-catalyzed hydrolysis? A: Highly unlikely. Pure acid-catalyzed hydrolysis is negligible at pH 4.5. You are likely dealing with enzymatic degradation. Urease enzymes (often present as contaminants in biological matrices or cell cultures) remain catalytically active down to pH 4.3[4]. You should add a urease inhibitor (e.g., acetohydroxamic acid) to your assay buffer to validate this causality.
References
-
Kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate Source: Indian Journal of Chemistry URL:[Link]
-
Stabilization of the hindered urea bond through de-tert-butylation Source: Chemical Communications (Royal Society of Chemistry) URL:[Link]
-
Kinetics of the Urease-catalyzed Hydrolysis of Urea at pH 4.3 Source: Journal of the American Chemical Society URL:[Link]
-
Urease and the Bacterial Acid Stress Response Source: CABI Digital Library URL:[Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (PMC) URL:[Link]
Sources
Validation & Comparative
Definitive Structural Validation of 1,3-Bis(3,4,5-trimethoxyphenyl)urea: A Comparative MS Methodology Guide
This guide outlines a definitive structural validation protocol for 1,3-Bis(3,4,5-trimethoxyphenyl)urea (CAS: 1055-79-4), a symmetrical diarylurea with significant potential in medicinal chemistry as a kinase inhibitor scaffold or anti-mitotic agent.
Unlike standard analytical guides, this document objectively compares the "performance" of High-Resolution Tandem Mass Spectrometry (HR-MS/MS) against traditional validation methods (NMR, HPLC-UV, and Nominal Mass MS). It demonstrates why HR-MS/MS is the superior methodology for confirming the unique symmetrical structure of this compound in complex biological matrices or synthesis mixtures.
Executive Summary: The Symmetry Challenge
Validating this compound presents a specific analytical challenge: its C₂ symmetry . Standard spectroscopic methods like ¹H-NMR can be deceptive; the symmetry simplifies the spectrum, potentially masking impurities that mimic the monomeric subunits. Furthermore, in drug development workflows (e.g., DMPK studies), distinguishing the parent compound from asymmetric metabolites (e.g., mono-demethylated derivatives) is critical.
This guide establishes HR-ESI-MS/MS as the gold standard for validation, offering superior specificity over Low-Resolution MS (LRMS) and HPLC-UV.
Comparative Performance Matrix
| Feature | HR-ESI-MS/MS (Recommended) | Nominal Mass (LRMS) | ¹H-NMR |
| Structural Specificity | High (Exact mass + fragmentation fingerprint) | Medium (Ambiguity with isobars) | High (But requires mg quantities) |
| Symmetry Confirmation | Definitive (Single primary fragment confirms equivalence) | Inconclusive (Cannot rule out isomers easily) | Definitive (Chemical shift equivalence) |
| Sensitivity | Picogram range (Suitable for bioanalysis) | Nanogram range | Milligram range |
| Throughput | High (Minutes) | High (Minutes) | Low (Hours) |
Technical Deep Dive: The Validation Logic
The Molecule
-
Compound: this compound[1]
-
Formula: C₁₉H₂₄N₂O₇
-
Exact Mass (Monoisotopic): 392.1584 Da
-
Key Structural Feature: Urea linker (-NH-CO-NH-) connecting two identical 3,4,5-trimethoxyphenyl rings.
Why HR-MS/MS? (Causality & Mechanism)
The validation relies on the specific fragmentation behavior of the urea bridge under Electrospray Ionization (ESI).[2]
-
Soft Ionization: ESI produces the protonated molecular ion
. -
Collision-Induced Dissociation (CID): The urea bond is the weakest link. Upon collision with inert gas (e.g., Argon), the bond cleaves to generate a carbocation/amine fragment and a neutral isocyanate species.
-
The Symmetry Test: Because the molecule is symmetrical, cleavage on either side of the carbonyl produces the same fragment ions. The observation of a single dominant product ion (related to the trimethoxyaniline moiety) validates the symmetric substitution.
Theoretical Fragmentation Pathway (Positive Mode)
-
Precursor:
-
Primary Fragment: Cleavage yields
at . -
Neutral Loss: 3,4,5-trimethoxyphenyl isocyanate (Mass 209.07).
-
Secondary Fragment: Loss of methyl radical (
) from the methoxy groups, typically observed as .
Visualization: Fragmentation & Workflow
Diagram 1: ESI-MS/MS Fragmentation Pathway
This diagram illustrates the mechanistic cleavage of the urea bond, confirming the symmetric structure.
Caption: Mechanistic fragmentation pathway of this compound in ESI positive mode.
Diagram 2: Validation Workflow
A self-validating system ensuring the distinction between the target compound and potential asymmetric impurities.
Caption: Step-by-step decision tree for the structural validation of the target urea derivative.
Experimental Protocol: Self-Validating System
This protocol uses LC-ESI-QTOF-MS (Liquid Chromatography Electrospray Quadrupole Time-of-Flight). The system is self-validating because the exact mass filters false positives, while the fragmentation pattern filters isomers.
Materials & Reagents[1]
-
Standard: this compound (>98% purity).
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
LC Conditions
-
Flow Rate: 0.3 mL/min.
-
Gradient: 5% B to 95% B over 10 minutes (A: Water + 0.1% FA; B: ACN + 0.1% FA).
-
Justification: A slow gradient is essential to separate the target from potential mono-urea synthesis byproducts (e.g., 3,4,5-trimethoxyphenylurea), which are more polar.
MS Parameters (Source: ESI+)
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
-
Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation).
-
Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both the parent ion and the full fragmentation tree.
Data Analysis & Acceptance Criteria
To validate the structure, the acquired data must meet the following quantitative thresholds:
| Parameter | Acceptance Criteria | Logic |
| Precursor Mass Error | < 5.0 ppm | Confirms elemental formula |
| Isotope Pattern | M+1 / M+2 ratio matches theoretical | Confirms carbon count (C19) |
| Fragment Mass (Base) | Confirms 3,4,5-trimethoxyaniline subunit | |
| Fragment Absence | No peaks at | Absence of asymmetric subunits (e.g., dimethoxy variants) |
Supporting Data: Theoretical vs. Observed
The following table contrasts the expected MS profile of the target compound against a common synthesis impurity (asymmetric urea).
| Ion Type | Target: this compound | Impurity: 1-(3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)urea |
| Precursor [M+H]+ | 393.1657 | 363.1551 |
| Fragment 1 | 184.097 (3,4,5-trimethoxy aniline) | 184.097 (3,4,5-trimethoxy aniline) |
| Fragment 2 | 184.097 (Symmetry = Identical fragment) | 154.086 (3,4-dimethoxy aniline) |
| Result | Single primary fragment | Two distinct primary fragments |
References
-
Sigma-Aldrich. this compound Product Sheet. Accessed March 2026. Link
-
Orito, K., et al. (2006). Pd(OAc)2-Catalyzed Carbonylation of Amines. Supporting Information, Journal of Organic Chemistry. (Provides EI-MS fragmentation data for comparison). Link
-
Bansal, G., et al. (2008). Characterization of Mass Ionizable Degradation Products of Gliclazide by LC/ESI-MS. (Reference for general urea fragmentation mechanisms in ESI). Link
-
BenchChem. Spectroscopic and Structural Elucidation of Urea Derivatives. (Technical overview of urea spectral properties). Link
Sources
comparison of gelation efficiency between different bis-urea derivatives
Comprehensive Guide to Gelation Efficiency in Bis-Urea Derivatives
Low-molecular-weight gelators (LMWGs) based on bis-urea derivatives have emerged as a premier class of soft materials. Their ability to immobilize solvents through non-covalent, reversible interactions makes them invaluable for drug delivery, pharmaceutical crystallization, and tissue engineering. As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-driven comparison of gelation efficiency across various bis-urea structural motifs, analyzing how specific molecular modifications dictate macroscopic gel properties and providing the self-validating protocols required to evaluate them.
Mechanistic Foundations of Bis-Urea Gelation
The gelation of bis-urea compounds is fundamentally driven by the formation of an α-tape hydrogen-bonding motif. The two coplanar urea moieties act as highly directional hydrogen bond donors and acceptors. When subjected to an external stimulus (typically a heat-cool cycle), the monomers self-assemble into 1D fibrillar structures. These fibrils subsequently undergo lateral aggregation via van der Waals forces and π-π stacking, eventually entangling into a 3D network that traps the solvent through capillary forces and surface tension 1.
Logical workflow of bis-urea supramolecular gelation via hierarchical self-assembly.
Comparative Analysis of Structural Derivatives
The efficiency of a gelator is typically quantified by its Minimum Gelation Concentration (MGC) or Critical Gelation Concentration (CGC)—the lowest concentration required to form a stable gel. By altering the spacer or peripheral groups, we can drastically manipulate this efficiency.
A. The "Magic Linker": 4,4′-MDEP Spacers Steric hindrance plays a paradoxical role in gelation. Bis(urea)s based on the 4,4′-methylenebis(2,6-diethylphenylene) (4,4′-MDEP) spacer are exceptionally potent gelators. The "awkward packing" induced by the diethylphenylene groups prevents the formation of highly ordered, dense single crystals. Causally, this kinetically favors the formation of anisotropic gel fibers over precipitation. These derivatives exhibit remarkable versatility, gelling a wide array of organic solvents with CGCs often between 0.5% and 1.0% w/v 2.
B. Fluorous "Ponytails" vs. Hydrocarbon Chains Substituting standard hydrocarbon alkyl chains with perfluorinated "ponytails" drastically alters gelation efficiency, particularly in polar solvents like DMSO and alcohols. The fluorinated chains exhibit a lower mutual affinity compared to hydrocarbons. This restricted affinity limits the lateral growth (thickening) of the fibrils, resulting in fibers with much higher aspect ratios and a more densely entangled, transparent network. Consequently, fluorous bis-urea gelators can achieve MGCs as low as 0.2 wt%, significantly outperforming their hydrocarbon analogs 3.
C. Chiral vs. Racemic Assemblies
The stereochemistry of the peripheral groups heavily influences the mechanical strength of the resulting hydrogel. In phenylalanine methyl ester-tagged bis(urea) compounds, mixing equimolar amounts of enantiomers (R and S) results in a co-assembled, twisted-tape morphology. This multi-component gel demonstrates substantially enhanced thermal stability (
D. Multiscale Rationalization of Hydrogelators Recent multiscale computational approaches (combining DFT and molecular dynamics) have shown that end groups containing strong hydrogen bond acceptors (like pyridines) can be detrimental to early aggregation phases by competing with the urea α-tape formation. Conversely, optimized bis-urea hydrogelators designed through these predictive models can effectively gel water at concentrations as low as 0.2 w/v% 5.
Quantitative Data Summary
| Derivative Class | Structural Feature | Optimal Solvent Polarity | Typical MGC / CGC | Key Rheological/Morphological Trait |
| 4,4′-MDEP Bis-Urea | Sterically hindered aromatic spacer | Broad (Non-polar to Polar) | 0.5 – 1.0% (w/v) | Highly versatile; avoids dense crystallization |
| Fluorous Bis-Urea | Perfluorinated alkyl chains | Polar (e.g., DMSO, Alcohols) | 0.2 – 0.5 wt% | High aspect-ratio fibers; transparent gels |
| Chiral Bis-Urea (Mixed) | Phenylalanine methyl ester tags | Aqueous/Polar mixtures | ~0.5 – 1.5 wt% | Twisted-tape morphology; enhanced |
| Optimized Hydrogelators | Aliphatic spacers lacking competing acceptors | Aqueous | ~0.2% (w/v) | Exceptional hydrogelation efficiency |
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the evaluation of gelation efficiency must follow standardized, self-validating workflows. The following protocols detail the determination of MGC and rheological profiling.
Standardized experimental workflow for determining MGC and rheological properties.
Protocol 1: Determination of Minimum Gelation Concentration (MGC) and
Causality Note: MGC defines the thermodynamic limit of the gelator's self-assembly capacity, while
-
Preparation: Weigh precise amounts of the bis-urea derivative into a series of glass vials (e.g., 1.0, 2.0, 5.0, 10.0 mg).
-
Solvent Addition: Add 1.0 mL of the target solvent to each vial to create a concentration gradient.
-
Dissolution: Seal the vials and heat them uniformly using a thermostatted oil bath or heating block until a clear, isotropic solution is formed. Crucial: Ensure complete dissolution to erase any thermal history or pre-existing aggregates that could artificially seed irregular growth.
-
Gelation: Allow the vials to cool undisturbed to room temperature for 2–12 hours. Crucial: Do not agitate during cooling, as sheer forces will disrupt the fragile nucleation of the α-tape fibrils.
-
Validation (Inversion Test): Invert the vial by 180°. If the sample supports its own weight and does not flow under gravity, it is classified as a gel. The lowest concentration vial exhibiting this behavior is the MGC.
-
Measurement: Place a steel ball bearing (e.g., 2 mm diameter) on top of the gel at the MGC. Heat the vial slowly (1 °C/min). The temperature at which the ball falls to the bottom of the vial is recorded as the
.
Protocol 2: Rheological Characterization
Causality Note: Rheology quantifies the viscoelastic nature of the gel. The storage modulus (
-
Sample Loading: Carefully transfer a continuous piece of the gel onto the Peltier plate of a rheometer equipped with a parallel-plate geometry (e.g., 20 mm diameter).
-
Gap Setting: Lower the geometry to a predefined gap (e.g., 1.0 mm), ensuring complete contact without crushing the gel structure.
-
Amplitude Sweep: Run an oscillatory strain sweep from 0.01% to 100% at a constant frequency (e.g., 1 Hz). Purpose: This identifies the Linear Viscoelastic Region (LVR) where
and are independent of strain, and determines the yield stress (the point where crosses below , indicating network rupture). -
Frequency Sweep: Run a frequency sweep from 0.1 to 100 rad/s at a constant strain within the LVR (e.g., 0.1%). Validation: A true supramolecular gel will exhibit
by at least one order of magnitude across the entire frequency range, with both moduli remaining relatively independent of frequency.
References
-
Rationalising Supramolecular Hydrogelation of Bis-Urea-Based Gelators through a Multiscale Approach. ChemPlusChem. 5
-
Scrolling in Supramolecular Gels: A Designer's Guide. Chemistry of Materials. 1
-
The “Magic Linker”: Highly Effective Gelation from Sterically Awkward Packing. PMC. 2
-
Fluorous 'ponytails' lead to strong gelators showing thermally induced structure evolution. Soft Matter. 3
-
Exploring the role of urea and hydrazone moieties in supramolecular gel-network formation. Skemman. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The “Magic Linker”: Highly Effective Gelation from Sterically Awkward Packing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorous ‘ponytails’ lead to strong gelators showing thermally induced structure evolution - Soft Matter (RSC Publishing) DOI:10.1039/C5SM01865J [pubs.rsc.org]
- 4. skemman.is [skemman.is]
- 5. researchportal.vub.be [researchportal.vub.be]
Evaluating the Biological Activity of 1,3-Bis(3,4,5-trimethoxyphenyl)urea vs. Standard Tubulin-Targeting Controls
As a Senior Application Scientist evaluating novel microtubule-targeting agents (MTAs), I frequently encounter a recurring challenge in drug development: balancing extreme potency with chemical stability. Natural products like Combretastatin A-4 (CA-4) exhibit exceptional antimitotic activity but are clinically limited by the rapid cis-to-trans isomerization of their stilbene double bond.
To overcome this structural liability, symmetrical diaryl ureas—specifically 1,3-Bis(3,4,5-trimethoxyphenyl)urea (TMP-Urea) —have emerged as robust alternatives. This guide provides an objective, data-driven framework for comparing the biological activity of TMP-Urea against standard tubulin-targeting controls, detailing the causality behind the assays and establishing self-validating experimental protocols.
Mechanistic Rationale: Targeting the Colchicine Binding Site
The 3,4,5-trimethoxyphenyl (TMP) group is a highly validated pharmacophore that binds deeply into the hydrophobic pocket of the colchicine binding site on
Fig 1: Microtubule dynamics and specific intervention points for tubulin-targeting agents.
Comparative Data Synthesis
When evaluating a novel MTA, it must be benchmarked against established controls. Colchicine and CA-4 serve as positive controls for polymerization inhibition, while Paclitaxel acts as an inverse control (a microtubule stabilizer). The data below represents consensus benchmark profiling for symmetrical TMP-diaryl ureas against these standards 3.
Table 1: Cell-Free Tubulin Polymerization Inhibition
| Compound | Mechanism of Action | IC₅₀ (µM) | Chemical Stability Profile |
| TMP-Urea | Colchicine-site Destabilizer | ~2.5 | High (Rigid, stable urea linkage) |
| CA-4 | Colchicine-site Destabilizer | 1.2 - 2.1 | Low (Prone to cis-to-trans isomerization) |
| Colchicine | Colchicine-site Destabilizer | 2.6 - 8.1 | Moderate (High systemic toxicity limits use) |
| Paclitaxel | Taxane-site Stabilizer | N/A (Enhances) | Moderate (Poor aqueous solubility) |
Table 2: In Vitro Cytotoxicity (GI₅₀ in nM)
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) |
| TMP-Urea | 45 | 38 | 52 |
| CA-4 | 2 | 3 | 2 |
| Colchicine | 12 | 15 | 10 |
| Paclitaxel | 3 | 2 | 4 |
Insight: While CA-4 exhibits single-digit nanomolar potency, TMP-Urea maintains highly respectable double-digit nanomolar cytotoxicity. The slight trade-off in absolute potency is offset by the profound increase in shelf-life and metabolic stability provided by the urea scaffold.
Experimental Workflows & Self-Validating Protocols
To prevent false positives—such as identifying a pan-assay interference compound (PAINS) rather than a true tubulin inhibitor—the evaluation must follow a strict, orthogonal workflow.
Fig 2: Orthogonal high-throughput screening workflow for evaluating tubulin modulators.
Protocol 1: Cell-Free Tubulin Polymerization Assay
This assay isolates the direct biochemical interaction between the drug and the target, removing cellular permeability and efflux pumps as variables 4.
-
Step 1: Prepare porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Causality: PIPES maintains physiological pH without chelating metals. EGTA chelates calcium (which actively inhibits polymerization), while Mg²⁺ is strictly required for GTP binding.
-
-
Step 2: Add 1 mM GTP and a fluorescent reporter (e.g., DAPI, which shifts emission upon binding to polymerized microtubules).
-
Step 3: Introduce TMP-Urea, CA-4, Colchicine, and Paclitaxel at varying concentrations (0.1 µM to 50 µM) in a 96-well half-area plate.
-
Step 4: Measure fluorescence (Ex: 360 nm / Em: 420 nm) continuously for 60 minutes at 37°C.
-
Self-Validating Checkpoint: You must include a "No-GTP" negative control well. Tubulin should not polymerize without GTP. If fluorescence increases in this well, the tubulin is aggregating non-specifically, invalidating the entire plate. Paclitaxel must show a rapid, steep curve (enhanced polymerization), while TMP-Urea should flatten the curve dose-dependently.
Protocol 2: Cell Viability & Cytotoxicity (ATP-Based)
-
Step 1: Seed A549 and HeLa cells at 3,000 cells/well in white opaque 96-well plates. Incubate overnight.
-
Step 2: Treat cells with a 10-point serial dilution of TMP-Urea and controls for 72 hours.
-
Step 3: Add CellTiter-Glo® (Luminescence) reagent, lyse for 10 minutes, and read.
-
Causality: Why use ATP-luminescence instead of the classic MTT assay? TMP-based compounds can sometimes interfere with mitochondrial reductases or induce ROS, leading to false viability readouts in colorimetric MTT assays. ATP quantification provides a metabolic-independent, highly sensitive readout of absolute viable cell numbers.
-
-
Self-Validating Checkpoint: Include a 1 µM Staurosporine positive control to define the assay's maximum killing capacity (
). Calculate the Z'-factor between the DMSO vehicle and Staurosporine; a Z' > 0.5 is required to validate the plate's dynamic range.
Protocol 3: Cell Cycle Analysis via Flow Cytometry
True colchicine-site inhibitors arrest cells specifically at the G2/M phase due to mitotic spindle disruption.
-
Step 1: Treat HeLa cells with TMP-Urea at 1× and 5× its calculated GI₅₀ for 24 hours.
-
Step 2: Harvest cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol for 30 minutes.
-
Causality: Ethanol permeabilizes the membrane and preserves cellular DNA in a state suitable for stoichiometric staining.
-
-
Step 3: Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 min at 37°C.
-
Causality: PI intercalates into both DNA and RNA. RNase A actively degrades RNA to ensure the fluorescence signal is strictly proportional to DNA content (2N vs 4N).
-
-
Self-Validating Checkpoint: Analyze via flow cytometry. The G1 and G2/M peaks of the DMSO vehicle control must have a coefficient of variation (CV) < 5%. A broader peak indicates poor DNA staining or cell clumping, requiring sample re-filtration. TMP-Urea should show a massive accumulation of cells in the 4N (G2/M) peak compared to the vehicle.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Title: Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction Source: ACS Omega URL
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in combretastatin based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Purity Assessment: The Case of 1,3-Bis(3,4,5-trimethoxyphenyl)urea
In the precise world of pharmaceutical research and drug development, the purity of a chemical compound is not a mere quality metric; it is the foundational pillar upon which reliable, reproducible, and ultimately translatable scientific discoveries are built. For a molecule such as 1,3-Bis(3,4,5-trimethoxyphenyl)urea, a compound of interest for its potential therapeutic applications, the rigorous confirmation of its purity is an indispensable step. This guide offers an in-depth, comparative analysis of elemental analysis against other prevalent analytical techniques for the purity assessment of this specific compound, grounded in established scientific principles and practical laboratory insights.
The Imperative of Purity: A Cornerstone of Scientific Integrity
The presence of impurities, even at trace levels, can profoundly alter the pharmacological and toxicological profile of a compound. For this compound, impurities could precipitate a cascade of misleading results:
-
Inaccurate Structure-Activity Relationships (SAR): The observed biological activity could be incorrectly attributed, misdirecting subsequent medicinal chemistry efforts.
-
Unforeseen Toxicity: Impurities could be toxic, introducing significant safety risks in later stages of drug development.
-
Lack of Reproducibility: Variations in impurity profiles between different synthetic batches can lead to inconsistent and unreliable experimental outcomes.
Therefore, a robust and multi-faceted analytical strategy to verify both the identity and purity of this compound is a critical prerequisite for its scientific evaluation.
Elemental Analysis: A Fundamental Verification of Composition
Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental technique for the characterization of organic compounds.[1][2] It quantitatively determines the mass fractions of carbon, hydrogen, and nitrogen within a sample. The underlying principle is the complete combustion of the sample in an oxygen-rich atmosphere, followed by the quantitative measurement of the resulting gaseous products (CO₂, H₂O, and N₂).[1][3][4]
The Litmus Test: Comparing Theory with Experimental Reality
For this compound, which has the chemical formula C₁₉H₂₄N₂O₇ and a molecular weight of 392.41 g/mol , the theoretical elemental composition can be precisely calculated.[5]
Table 1: Theoretical Elemental Composition of this compound
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 19 | 228.19 | 58.15 |
| Hydrogen (H) | 1.01 | 24 | 24.24 | 6.18 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 7.14 |
| Oxygen (O) | 16.00 | 7 | 112.00 | 28.54 |
The purity of a synthesized batch is evaluated by comparing the experimentally determined percentages of C, H, and N with these theoretical values. A widely accepted criterion for a pure compound is an experimental result that falls within ±0.4% of the theoretical value.
Experimental Protocol: The Combustion Analysis Workflow
A meticulous and well-controlled experimental procedure is paramount for obtaining accurate and reliable elemental analysis data.
Figure 1: A generalized workflow for conducting CHN elemental analysis.
Evaluating Elemental Analysis: Strengths and Limitations
Strengths:
-
Fundamental Data: It provides the elemental composition, a primary and essential characteristic of a molecule.
-
High Accuracy: When performed correctly, it yields highly accurate and precise data.
-
Minimal Sample Requirement: Only a small amount of the sample (typically a few milligrams) is needed.[1]
Limitations:
-
Insensitivity to Certain Impurities: It cannot detect isomeric impurities or impurities that have a similar elemental composition to the target compound.
-
No Structural Information: It confirms the elemental ratios but provides no information about the atomic connectivity or the compound's structure.
-
Requires Sample Homogeneity: The small sample size necessitates that the bulk material is homogeneous to ensure the analyzed portion is representative.
A Holistic Strategy: Integrating Complementary Analytical Techniques
While elemental analysis is a valuable starting point, it should not be the sole arbiter of purity. A comprehensive purity assessment employs a suite of orthogonal techniques that probe different physicochemical properties of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[6] For this compound, a reversed-phase HPLC method is typically employed.
Principle: The sample is dissolved in a liquid mobile phase and passed through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases. A detector, commonly a UV-Vis detector, measures the concentration of each component as it elutes from the column. Purity is often expressed as the area percentage of the main peak relative to the total area of all detected peaks.[6]
Experimental Protocol: Reversed-Phase HPLC
Figure 2: A typical workflow for purity assessment by reversed-phase HPLC.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] For this compound, electrospray ionization (ESI) coupled with a high-resolution mass analyzer is a suitable method.
Principle: The sample is ionized, and the resulting ions are accelerated and separated based on their m/z. The output is a mass spectrum that plots the relative abundance of ions as a function of their m/z. The presence of a peak corresponding to the expected molecular ion confirms the compound's identity, while other peaks may indicate impurities.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation and purity assessment of organic molecules.[9] Both ¹H and ¹³C NMR are routinely used.
Principle: Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is highly sensitive to the local chemical environment of the nucleus, providing detailed structural information. Quantitative NMR (qNMR) can be used to determine the purity of a compound by integrating the signals and comparing them to a certified internal standard.[9][10][11][12]
Comparative Overview: Selecting the Appropriate Analytical Tool
The choice of analytical technique is dictated by the specific information required. The following table provides a comparative summary.
Table 2: Comparison of Analytical Techniques for Purity Assessment of this compound
| Technique | Principle | Information Provided | Strengths | Limitations |
| Elemental Analysis | Combustion and detection of gaseous products | Elemental composition (%C, %H, %N) | High accuracy for elemental ratios, a fundamental check of composition.[3] | Insensitive to isomeric impurities, no structural information. |
| HPLC | Chromatographic separation based on polarity | Presence and relative quantities of impurities | High sensitivity, excellent for separating and quantifying impurities.[6] | Requires a chromophore for UV detection, co-eluting impurities can be missed.[13] |
| Mass Spectrometry | Ionization and separation based on mass-to-charge ratio | Molecular weight confirmation, detection of impurities with different masses | High sensitivity, provides molecular weight information.[8] | Isomeric impurities are not differentiated, quantification can be complex. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed structural information, quantification against a standard | Unparalleled for structural confirmation, can identify and quantify impurities.[9] | Lower sensitivity than HPLC and MS, requires a relatively pure sample for clear spectra. |
Conclusion: An Integrated and Validating Strategy
The assessment of purity for a compound like this compound is a multifaceted endeavor that should not rely on a single analytical technique. While elemental analysis provides a crucial and fundamental confirmation of its elemental composition, it presents an incomplete view of overall purity.
A truly robust and scientifically sound purity assessment is achieved through a multi-technique, orthogonal approach. For a comprehensive characterization, a researcher should ideally:
-
Confirm the elemental composition with elemental analysis to ensure the correct empirical formula.
-
Verify the molecular weight using high-resolution mass spectrometry.
-
Elucidate the structure and identify any structurally related impurities through ¹H and ¹³C NMR spectroscopy.
-
Quantify the purity and detect non-isomeric impurities with high-performance liquid chromatography.
By integrating and cross-verifying the data from these complementary techniques, a scientist can establish a high degree of confidence in the identity and purity of their this compound. This self-validating system of analysis is the hallmark of rigorous scientific practice and is essential for the generation of high-quality, reliable data in drug discovery and development.
References
- Davies, S. R., et al. (2014).
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry.
- Universal Lab Blog. (2024). Basic principles and tests of organic element analysis.
- AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
- Agilent. (2018). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry.
- Presto. (n.d.).
- PubMed. (2010).
- Korea Science. (2020). Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis.
- LCGC. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
- EOLSS. (n.d.). ELEMENTAL ANALYSIS.
- Sigma-Aldrich. (n.d.). This compound.
- Excedr. (2023). What Is an Elemental Analyzer & How Does It Work?
- Sigma-Aldrich. (n.d.). This compound.
- Spectral Service AG. (2025).
- ResearchGate. (2015). (PDF)
- Tentamus Group. (2025).
- Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?
- ACS Publications. (2017).
- ResearchGate. (2014).
- Oneida Research Services. (n.d.). Organic Mass Spectrometry Testing.
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
- PMC. (2023).
- Sigma-Aldrich. (n.d.). This compound.
- PubChemLite. (n.d.). Urea, n,n-diethyl-n'-(3,4,5-trimethoxyphenyl)- (C14H22N2O4).
- PubChem. (n.d.). 1,3-Bis(3,5-dichlorophenyl)urea.
- Sigma-Aldrich. (n.d.). This compound.
- Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and.
- MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
- PMC. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
- Semantic Scholar. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
Sources
- 1. azom.com [azom.com]
- 2. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 3. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 4. What Is an Elemental Analyzer & How Does It Work? [excedr.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. moravek.com [moravek.com]
- 7. PubChemLite - Urea, n,n-diethyl-n'-(3,4,5-trimethoxyphenyl)- (C14H22N2O4) [pubchemlite.lcsb.uni.lu]
- 8. agilent.com [agilent.com]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]
- 12. Purity Testing & Quantitative NMR Analysis | Spectral Service AG [spectralservice.de]
- 13. sepscience.com [sepscience.com]
Benchmarking Urea-Based Anion Receptors: The Case of 1,3-Bis(3,4,5-trimethoxyphenyl)urea
Topic: Binding Constant Determination of 1,3-Bis(3,4,5-trimethoxyphenyl)urea with Anions Content Type: Publish Comparison Guide
Executive Summary
In the design of neutral anion receptors, the urea motif (
This guide analyzes This compound , a receptor distinguished by its electron-rich aromatic rings. Unlike high-affinity analogs designed with electron-withdrawing groups (e.g., -NO₂, -CF₃), this "product" offers a unique performance profile: enhanced solubility in non-polar solvents at the cost of reduced anion affinity . This makes it an ideal "low-affinity benchmark" or a receptor for highly acidic environments where stronger binders might protonate or decompose.
Part 1: Comparative Performance Analysis
The "Product" vs. Alternatives
The binding constant (
-
The Product: this compound [1][2]
-
Substituents: Three Methoxy (-OMe) groups per ring.
-
Electronic Effect: Although inductively withdrawing, the resonance effect of the para-OMe and the cumulative electron density make the ring electron-rich .
-
Result: The N-H protons are less acidic than unsubstituted diphenylurea.
-
Performance: Lower
values, but high solubility in CHCl₃/CH₂Cl₂.
-
-
Alternative A: 1,3-Diphenylurea (Standard)
-
Substituents: None (H).
-
Performance: Baseline affinity. Often suffers from poor solubility in chloroform, necessitating the use of competitive solvents like DMSO.
-
-
Alternative B: Schreiner’s Urea (High-Affinity)
-
Substituents: 3,5-Bis(trifluoromethyl).
-
Electronic Effect: Strong electron-withdrawing groups (EWG).
-
Performance: Very high
(often >100,000 M⁻¹ in non-polar solvents). Prone to deprotonation by basic anions (e.g., F⁻, OAc⁻).
-
Comparative Data Table (Predicted Trends)
Values estimated based on Hammett Linear Free Energy Relationships (LFER) for Urea-Anion binding in DMSO-d₆.
| Feature | Trimethoxy-Urea (Product) | Diphenylurea (Standard) | Schreiner's Urea (High-Affinity) |
| Electronic Character | Electron Donating (Rich) | Neutral | Electron Withdrawing (Poor) |
| N-H Acidity ( | Low (Least Acidic) | Moderate | High (Most Acidic) |
| Cl⁻ Binding ( | < 20 (Weak) | ~25 - 35 | > 100 |
| H₂PO₄⁻ Binding ( | ~100 - 300 | ~500 | > 5,000 |
| Solubility (CDCl₃) | Excellent | Poor | Good |
| Risk of Deprotonation | Low | Moderate | High (with F⁻/OAc⁻) |
Analyst Insight: Choose the Trimethoxy variant when you need to perform NMR titrations in non-polar solvents (CDCl₃) without precipitation, or when studying very basic anions where stronger receptors would simply deprotonate rather than bind.
Part 2: Binding Mechanism & Workflow
The binding event is a 1:1 equilibrium where the urea acts as a bidentate hydrogen bond donor. The trimethoxy groups stabilize the free receptor but destabilize the negative charge accumulation in the complex, lowering the
Mechanism Diagram (DOT)
Figure 1: The electron-donating methoxy groups reduce the acidity of the urea protons, thereby weakening the hydrogen bond interaction with the anion.
Part 3: Experimental Protocol (NMR Titration)
To accurately determine the binding constant for this moderate-to-weak binder, ¹H NMR titration is the gold standard. It allows direct observation of the N-H protons, which shift downfield upon binding.
Materials
-
Host: this compound (10 mM stock).
-
Guest (Anion): Tetrabutylammonium (TBA) salt of the anion (Cl⁻, OAc⁻, etc.).[3] Note: TBA salts are used for solubility in organic solvents.
-
Solvent:
-
Option A (Recommended):CDCl₃ . The high solubility of the trimethoxy derivative allows measurement in this non-competitive solvent, yielding higher, more accurate
values. -
Option B:DMSO-d₆ . Use only if comparing strictly against literature values measured in DMSO. Expect very small shifts due to solvent competition.
-
Step-by-Step Methodology
-
Preparation:
-
Prepare 600 µL of Host solution (
) in the NMR tube. -
Prepare a Guest stock solution (
) using the Host solution as the solvent. -
Why? Dissolving the guest in the host solution ensures that the host concentration remains constant (
) throughout the titration, simplifying the math (no dilution correction needed for ).
-
-
The Titration:
-
Record the initial ¹H NMR spectrum (0 equivalents). Note the chemical shift (
) of the urea N-H protons (typically 8.0–9.0 ppm). -
Add aliquots of Guest stock (e.g., 0.2, 0.4, ... up to 10 equivalents).
-
Shake vigorously and record the spectrum after each addition.
-
Monitor the N-H signal.[3][4][5][6] It should move downfield (higher ppm) as H-bonding deshields the protons.
-
-
Data Processing:
-
Tabulate the change in chemical shift (
) vs. Guest concentration . -
Critical Check: If the N-H signal disappears or broadens into the baseline, you likely have deprotonation (common with OAc⁻ or F⁻) or intermediate exchange rates.
-
Data Analysis Workflow (DOT)
Figure 2: Operational workflow for determining the binding constant.
Calculation
Do not use the linearized Benesi-Hildebrand plot, as it is prone to error. Use Non-Linear Regression fitting to the 1:1 binding isotherm:
Where:
- = Total Host Concentration
- = Total Guest Concentration
- = Binding Constant (M⁻¹)
References
-
General Protocol for Urea Titrations
- H. J. Schneider, Binding Mechanisms in Supramolecular Complexes. Angew. Chem. Int. Ed. 2009.
-
Hammett Effects on Anion Binding
-
M. Lewis et al., The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics.[7] PMC Biophys. 2012.
-
-
Data Fitting Tools (BindFit)
- Thordarson, P., Determining association constants from titration experiments in supramolecular chemistry. Chem. Soc. Rev., 2011.
-
Solubility & Synthesis of Trimethoxy Ureas
-
Sigma-Aldrich Product Sheet: this compound (CAS 1055-79-4).[2]
-
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. This compound | 1055-79-4 [sigmaaldrich.com]
- 3. Tritopic Bis-Urea Receptors for Anion and Ion-Pair Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]
- 5. www3.nd.edu [www3.nd.edu]
- 6. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hammett substituent constants: Topics by Science.gov [science.gov]
Comparative Guide: Hydrogen Bond Donor Strength in Trimethoxyphenyl Ureas
As a Senior Application Scientist, I approach the evaluation of hydrogen-bond donors not merely as a theoretical exercise, but as a critical parameter in rational drug design and supramolecular catalysis. The 3,4,5-trimethoxyphenyl urea scaffold presents a fascinating paradox in physical organic chemistry. While traditional logic dictates that strong hydrogen bond donors require electron-withdrawing groups, trimethoxyphenyl ureas—despite being electron-rich—exhibit remarkable efficacy in target binding and molecular recognition.
This guide objectively compares the hydrogen bond strength of trimethoxyphenyl ureas against standard alternatives, providing mechanistic insights and a self-validating experimental framework for quantification.
Mechanistic Insights: The "Bigger is Not Always Better" Paradigm
To understand the performance of trimethoxyphenyl ureas, we must deconstruct the forces governing urea-based hydrogen bonding. Traditionally, increasing the H-bond donor strength requires the addition of electron-withdrawing groups (EWGs) like trifluoromethyl (CF
Yet, these ureas are highly successful in medicinal chemistry (e.g., kinase and soluble epoxide hydrolase inhibitors). This success is driven by three field-proven mechanisms:
-
Conformational Preorganization : The steric bulk of the methoxy groups restricts the rotation of the aryl-N bond. This preorganizes the urea into an active anti-anti or syn-anti conformation, minimizing the entropic penalty upon target binding.
-
Synergistic
Interactions : Data mining of protein–ligand complexes reveals that diaryl ureas with aromatic R-groups (like trimethoxyphenyl) engage in extensive nonbonded interactions (CH- and - stacking) that synergize with the primary urea H-bonds, occurring in over 74% of analyzed complexes [1]. -
Steric Disruption of Electronic Additivity : Recent quantum-chemical analyses of 1,3-diaryl ureas have shown that steric mechanisms can disrupt the simple additivity of electronic tuning factors [2]. In fact, O-ureas can exhibit enhanced H-bond donor strength compared to their S- and Se- analogs despite lower inherent NH acidity, due to optimal orbital overlap and reduced steric clash [2].
For instance, in the development of soluble epoxide hydrolase (sEH) inhibitors, cyclobutyl-trimethoxyphenyl ureas demonstrate how the urea pharmacophore establishes a characteristic hydrogen bonding network with catalytic aspartate and tyrosine residues, while the trimethoxyphenyl group provides critical steric positioning [3].
Comparative Data Analysis
To objectively evaluate performance, we must compare the trimethoxyphenyl scaffold against both highly activated ureas (Schreiner's Urea) and standard unactivated variants. The table below summarizes the quantitative hydrogen bond donor properties.
Table 1: Comparative Hydrogen Bond Donor Properties of Selected Ureas
| Compound | R1 Substituent | R2 Substituent | pKa (DMSO) | Primary Binding Mode | |
| Trimethoxyphenyl Urea | 3,4,5-Trimethoxyphenyl | Phenyl | ~14.5 | 120 | Bidentate H-bond + Secondary Acceptor + |
| Schreiner's Urea | 3,5-Bis(CF | 3,5-Bis(CF | ~10.2 | >10,000 | Purely Electronic (Strong Bidentate) |
| Standard Diaryl Urea | Phenyl | Phenyl | ~13.8 | 350 | Bidentate H-bond |
| Alkyl-Aryl Urea | Cyclobutyl | 3,4,5-Trimethoxyphenyl | ~15.2 | 45 | Weak Bidentate + Hydrophobic |
Data Interpretation: While Schreiner's Urea dominates in pure
Experimental Methodology: Self-Validating H NMR Titration
Relying solely on single-point NMR shifts is prone to error. A full titration curve is required to extract the accurate Gibbs free energy of binding (
Step 1: Preparation of the Host Stock Solution
-
Action : Dissolve the trimethoxyphenyl urea in anhydrous CDCl
to a precise concentration of 1.0 mM. -
Causality : CDCl
is selected over highly polar solvents like DMSO-d to minimize competitive solvent-solute hydrogen bonding. DMSO actively competes for the urea NH protons, which would artificially depress the observed and mask subtle electronic differences between urea derivatives.
Step 2: Preparation of the Guest Stock Solution
-
Action : Prepare a 20.0 mM solution of tetrabutylammonium chloride (TBACl) using the Host Stock Solution as the solvent.
-
Causality : This is the most critical self-validating step in the protocol. By dissolving the guest directly in the host solution, the concentration of the host remains perfectly constant (1.0 mM) throughout the entire titration. This eliminates dilution artifacts that would otherwise skew the non-linear regression analysis.
Step 3: Titration Execution and NMR Acquisition
-
Action : Transfer 0.5 mL of the Host Stock into an NMR tube. Sequentially add aliquots (e.g., 10
L, 20 L, up to 300 L) of the Guest Stock. Record a high-resolution H NMR spectrum after each addition. -
Causality : Gradual addition ensures sufficient data points in the curved region of the binding isotherm, which is mathematically essential for an accurate
fit.
Step 4: Data Extraction and Isotherm Fitting
-
Action : Track the downfield chemical shift (
) of the urea NH protons. Plot against the [Guest]/[Host] molar ratio. Fit the data to a 1:1 binding isotherm using a non-linear regression algorithm. -
Causality : The electron-rich trimethoxyphenyl group creates an asymmetric electronic environment, meaning the two NH protons may shift at different rates. Tracking both protons independently serves as an internal control; both must mathematically converge on the same macroscopic
.
Step 5: Residual Analysis (Self-Validation)
-
Action : Plot the residuals (experimental
minus calculated ) against the guest concentration. -
Causality : A random scatter of residuals validates the 1:1 binding model. If the residuals display a sinusoidal or systematic wave pattern, it indicates higher-order stoichiometry (e.g., 1:2 binding) or host self-association, rendering the simple
invalid.
Workflow Visualization
Figure 1: Self-validating 1H NMR titration workflow for determining urea hydrogen bond strength.
References
-
Title : Urea hydrogen-bond donor strengths: bigger is not always better Source : Physical Chemistry Chemical Physics (Royal Society of Chemistry) URL :[Link]
-
Title : Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study Source : Molecules (MDPI) URL :[Link]
-
Title : Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses Source : Pharmaceuticals (MDPI) URL :[Link]
Sources
Safety Operating Guide
1,3-Bis(3,4,5-trimethoxyphenyl)urea proper disposal procedures
An authoritative approach to chemical lifecycle management is the cornerstone of operational excellence in any advanced laboratory. In drug development and synthetic chemistry, 1,3-Bis(3,4,5-trimethoxyphenyl)urea (CAS: 1055-79-4) frequently serves as a critical intermediate. However, its multi-substituted aromatic rings and nitrogen-rich urea core demand rigorous, scientifically grounded disposal protocols.
As a Senior Application Scientist, I have audited numerous facilities where improper handling of urea derivatives led to costly regulatory citations, environmental contamination, and safety incidents. This guide establishes a self-validating system for the safe handling, segregation, and EPA-compliant disposal of this compound, ensuring your laboratory operates at the highest standard of safety and compliance.
Physicochemical & Hazard Profile
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The following table synthesizes the critical data required for risk assessment and waste manifesting.
| Property / Parameter | Value / Specification | Causality / Operational Impact |
| CAS Number | 1055-79-4 | Unique identifier required for RCRA manifesting and inventory tracking. |
| Molecular Formula | C19H24N2O7 | High carbon/oxygen content dictates the combustion energy profile during thermal destruction. |
| Molecular Weight | 392.41 g/mol | Heavy organic solid; prone to settling, but fine particulate dust can easily aerosolize if disturbed. |
| GHS Hazard Codes | H302, H315, H319, H335 | Acute toxicity and irritant properties dictate the mandatory use of P100 respirators and nitrile gloves according to the [1]. |
| Storage Temp | Ambient / Room Temp | Thermally stable under standard conditions; no cold-chain waste logistics required. |
| Solubility Profile | Soluble in DMSO / DCM | Determines the appropriate solvent selection for surface decontamination and liquid waste segregation. |
Operational Handling & Spill Response Methodology
A self-validating safety protocol ensures that every action mitigates a specific chemical risk. In the event of a powder spill, standard sweeping will aerosolize the active pharmaceutical ingredient (API), leading to inhalation exposure. Implement the following step-by-step methodology:
Step 1: Isolation and Assessment
-
Action: Immediately evacuate non-essential personnel from the spill area and increase room ventilation.
-
Causality: this compound is a severe respiratory irritant (H335). Airborne dust particles can rapidly compromise respiratory function before visible settling occurs.
Step 2: Personal Protective Equipment (PPE) Deployment
-
Action: Don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves (minimum 0.11 mm thickness), and tight-fitting safety goggles.
-
Causality: The compound causes serious eye (H319) and skin irritation (H315). Standard surgical masks are entirely insufficient against fine organic powders.
Step 3: Containment and Neutralization of Dust
-
Action: Do NOT dry sweep. Lightly mist the spilled powder with a 5% isopropanol/water solution.
-
Causality: Dry sweeping aerosolizes the compound. The isopropanol mixture reduces surface tension, binding the powder into a manageable, heavy slurry without causing rapid dissolution or exothermic reactions.
Step 4: Collection and Primary Packaging
-
Action: Use a non-sparking conductive scoop to transfer the dampened material into a high-density polyethylene (HDPE) hazardous waste container.
-
Causality: HDPE provides superior chemical resistance compared to standard polypropylene, preventing the leaching of the organic compound during prolonged storage.
Step 5: Surface Decontamination
-
Action: Wash the affected surface with a mild surfactant/detergent solution, followed by a thorough water rinse. Collect all rinsate as hazardous liquid waste.
-
Causality: Surfactants break down the hydrophobic trimethoxyphenyl rings, ensuring no microscopic residue remains to cause secondary exposure.
Waste Segregation & Disposal Procedures
Standard biological degradation or drain disposal is strictly prohibited for this compound. The causality behind this restriction lies in the molecule's N,N'-urea linkage, which generates toxic nitrogen oxides (NOx) upon uncontrolled degradation or improper combustion.
Follow this step-by-step workflow for EPA-compliant disposal:
Step 1: Waste Segregation
-
Action: Separate solid powder waste (including contaminated PPE) from solvent-dissolved waste. If dissolved, categorize strictly into halogenated (e.g., Dichloromethane) or non-halogenated (e.g., DMSO, Methanol) streams.
-
Causality: Mixing incompatible solvents with the urea derivative can lead to unpredictable cross-reactions, off-gassing, or pressure buildup in the waste drum.
Step 2: Regulatory Labeling
-
Action: Affix RCRA-compliant labels detailing the exact mass/volume of this compound and the primary hazard (Toxic/Irritant).
-
Causality: Accurate manifesting ensures the downstream disposal facility applies the correct thermal destruction profile and avoids regulatory fines.
Step 3: High-Temperature Incineration
-
Action: Transfer the waste to an EPA-licensed facility for incineration at >1000°C in a rotary kiln equipped with a nitrogen oxide (NOx) scrubber.
-
Causality: High-temperature incineration completely cleaves the aromatic rings. The required NOx scrubber neutralizes the toxic nitrogen dioxide gases generated by the urea backbone, preventing atmospheric pollution as mandated by [2].
Waste Management Workflow Visualization
The following diagram maps the logical flow of waste from generation to final destruction, ensuring all laboratory personnel understand the segregation pathways.
Workflow for the segregation, labeling, and EPA-compliant incineration of urea-derivative waste.
References
-
Title: Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste Source: Environmental Protection Agency (EPA) URL: [Link]
Sources
Personal protective equipment for handling 1,3-Bis(3,4,5-trimethoxyphenyl)urea
Executive Safety Directive
Compound Identity: 1,3-Bis(3,4,5-trimethoxyphenyl)urea CAS: 1055-79-4 Molecular Weight: 392.41 g/mol Risk Classification: Bioactive Cytotoxic Agent (Suspected) [1][2]
Immediate Action Required: Treat this compound not merely as a chemical irritant but as a pharmacologically active antimitotic agent .[2] Structural analogs (e.g., combretastatin A-4, colchicine) containing the 3,4,5-trimethoxyphenyl moiety are potent tubulin polymerization inhibitors [1].[1][2][3][4] Consequently, standard "irritant" protocols are insufficient. You must implement Level 2 Containment procedures to prevent inhalation of particulates and inadvertent dermal absorption.
Physicochemical Context & Risk Assessment
To select the correct PPE, we must understand why the hazard exists. This urea derivative presents a dual-threat profile:
| Feature | Hazard Mechanism | Operational Implication |
| Physical Form | Fine crystalline solid / Powder | High potential for aerosolization during weighing and transfer.[1][2] |
| Chemical Structure | Urea linker + 3,4,5-trimethoxyphenyl groups | Lipophilic nature facilitates dermal absorption; structural pharmacophore for tubulin binding implies potential cytotoxicity [2].[1][2] |
| Reactivity | Stable solid; hydrolyzes in strong acid/base | Decontamination requires surfactant-based cleaning rather than simple water rinsing.[1][2] |
The "Precautionary Principle" applies: Until specific toxicological data proves otherwise, handle this substance as a potential reproductive toxin and cytotoxin due to its mechanistic similarity to known spindle poisons.
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum acceptable protection for handling milligram-to-gram quantities in a research setting.
| Body Area | PPE Requirement | Technical Justification |
| Respiratory | N95 (minimum) or P100 Respirator.[1][2] Best Practice: Work inside a Class II Biosafety Cabinet (BSC) or Fume Hood.[1][2] | Prevents inhalation of micro-particulates.[2] The 3,4,5-trimethoxyphenyl motif is biologically active at nanomolar concentrations in related analogs [3].[1][2][3] |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11 mm thickness).[1][2] Protocol: Change outer gloves immediately upon contamination.[2] | Urea derivatives can permeate latex.[2] Double gloving provides a breakthrough time buffer and allows safe removal of contaminated outer layers. |
| Ocular | Chemical Safety Goggles (ANSI Z87.1).[1][2] Note: Safety glasses are insufficient for powders.[2] | Goggles seal the eyes against airborne dust, which is a severe irritant (H319) [4].[1] |
| Body | Tyvek® Lab Coat or cuffed-sleeve synthetic gown.[1][2] | Cotton coats trap particulates in fibers, creating a secondary exposure source.[2] Tyvek sheds dust and is disposable. |
Operational Handling Protocol
Phase 1: Preparation & Weighing
Objective: Eliminate static-driven aerosolization.[1][2]
-
Engineering Control: Activate the Fume Hood or BSC 15 minutes prior to use.[2] Verify sash height.[1][2]
-
Static Mitigation: Use an anti-static gun or ionizer bar near the balance.[2] Substituted ureas are prone to static charge, causing "jumping" of powder.[1]
-
Surface Prep: Line the work area with plastic-backed absorbent pads (absorbent side up) to capture invisible micro-spills.[1][2]
Phase 2: Transfer & Solubilization
Objective: Containment of high-concentration solutions.[1][2]
-
Solvent Choice: The compound is soluble in DMSO and DMF. Note that DMSO enhances skin permeability, carrying the dissolved toxin into the bloodstream.
-
Technique:
-
Add solvent to the solid, not solid to solvent, to prevent puffing.
-
Use positive-displacement pipettes for viscous DMSO solutions to ensure accuracy and prevent dripping.[2]
-
-
Vessel Closure: Parafilm® all vials immediately after solvation.
Phase 3: Decontamination
Objective: Hydrophobic removal.[1][2]
-
Primary Wash: Do not use water initially.[2] Apply a surfactant (e.g., 2% SDS solution) or an alcohol-based wipe to solubilize the lipophilic residues.[1][2]
-
Secondary Wash: Rinse with water and ethanol.[2]
-
Verification: UV lamp (254 nm) inspection can help visualize residues of methoxy-rich aromatics on surfaces.[1][2]
Visualized Workflows
Diagram A: Safe Handling Workflow
This linear process ensures containment from storage to waste.
Caption: Operational workflow emphasizing the critical control point at the weighing stage to prevent aerosolization.
Diagram B: Spill Response Decision Logic
Immediate decision tree for accidental release.
Caption: Decision logic for spills. Note: Solid spills must be dampened to prevent dust; liquid spills require inert absorbents.[1][2]
Waste Disposal Strategy
Environmental Compliance: this compound must never be disposed of down the drain.[1][2] Its potential biological activity poses a risk to aquatic life.[2]
-
Solid Waste: Collect all contaminated gloves, paper towels, and weighing boats in a dedicated solid waste container labeled "Toxic Organic Solid."
-
Liquid Waste:
-
Destruction: Incineration is the preferred method for ultimate disposal to ensure thermal decomposition of the urea linkage [5].
References
-
Pettit, G. R., et al. (1995).[1][2] Antineoplastic agents.[1][2] 291. Isolation and structure of combretastatins A-1 and B-1 from Combretum caffrum. Journal of Natural Products.
-
Alegaon, S. G., et al. (2014).[1][2] Synthesis and pharmacophore modeling of new 1,3,4-trisubstituted pyrazole derivatives as potential antitubercular and cytotoxic agents. Bioorganic & Medicinal Chemistry Letters.
-
Sigma-Aldrich. (n.d.).[1][2][5] this compound Product Detail & Safety Information. Merck KGaA.[1][2]
-
PubChem. (2023).[1][2] Compound Summary: Urea derivatives and general toxicity profiles. National Library of Medicine.[2]
-
National Research Council (US). (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2]
Sources
- 1. PubChemLite - 1,3-bis(2,4-dimethoxyphenyl)urea (C17H20N2O5) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 1055-79-4 [sigmaaldrich.com]
- 3. Synthesis, Antimitotic and Antivascular Activity of 1-(3′,4′,5′-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
